molecular formula C4H10O B3333525 2-(~13~C)Methyl(~13~C_3_)propan-2-ol CAS No. 1093099-09-2

2-(~13~C)Methyl(~13~C_3_)propan-2-ol

Katalognummer: B3333525
CAS-Nummer: 1093099-09-2
Molekulargewicht: 78.093 g/mol
InChI-Schlüssel: DKGAVHZHDRPRBM-JCDJMFQYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(~13~C)Methyl(~13~C_3_)propan-2-ol is a useful research compound. Its molecular formula is C4H10O and its molecular weight is 78.093 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(~13~C)Methyl(~13~C_3_)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(~13~C)Methyl(~13~C_3_)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(~13~C)Methyl(~13~C_3_)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(113C)methyl(1,2,3-13C3)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-JCDJMFQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]([13CH3])([13CH3])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647767
Record name 2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.093 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093099-09-2
Record name 2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1093099-09-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-(13C)Methyl(13C3)propan-2-ol (tert-Butanol-13C4)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(13C)Methyl(13C3)propan-2-ol , commonly known as tert-Butanol-13C4 (Per-13C-tert-Butyl Alcohol).

Part 1: Chemical Identity & Structural Analysis

Nomenclature and CAS Identification

The chemical name 2-(13C)Methyl(13C3)propan-2-ol describes a specific isotopologue of tert-butyl alcohol (2-methylpropan-2-ol) where all carbon atoms are replaced by the stable isotope Carbon-13 (


C).
  • Common Name: tert-Butanol-13C4 (Per-13C-t-Butanol)

  • CAS Number: 1093099-09-2 [1][2]

  • Molecular Formula:

    
    C
    
    
    
    H
    
    
    O
  • Structural Definition: The "propan-2-ol" backbone consists of three ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    C atoms.[3] The substituent at position 2 is a 
    
    
    
    C-labeled methyl group.[4] This results in a fully labeled carbon skeleton.
Physicochemical Specifications

The substitution of


C with 

C increases the molecular weight by approximately 4 Daltons, affecting density and vibrational spectra while retaining the chemical reactivity of the unlabeled analogue.
PropertySpecificationNotes
Molecular Weight 78.09 g/mol Unlabeled MW: 74.12 g/mol
Appearance Colorless Liquid / SolidMp is near RT (25°C)
Melting Point 23–26 °CHygroscopic; often supercools
Boiling Point 83 °CIsotope effect on BP is negligible
Density 0.816 g/mL (at 25 °C)Slightly higher than unlabeled (0.78 g/mL)
Isotopic Purity

99 atom %

C
Critical for NMR silence in

C channels
Solubility Miscible with water, ethanolForms azeotrope with water

Part 2: Synthesis & Production Methodology

Synthetic Route: The Grignard Approach

The production of high-purity 2-(13C)Methyl(13C3)propan-2-ol typically employs a Grignard reaction between fully labeled acetone and a labeled methyl halide. This ensures the integration of the fourth


C atom into the quaternary center.
Reaction Scheme
  • Precursor Preparation: Synthesis of Methyl-(

    
    C)-magnesium iodide from Methyl-(
    
    
    
    C)-iodide.
  • Nucleophilic Addition: Addition of the Grignard reagent to Acetone-(

    
    C
    
    
    
    ).
  • Hydrolysis: Acidic workup to yield the alcohol.

Workflow Diagram (DOT)

Synthesis_Workflow cluster_inputs Precursors MeI Methyl-13C-Iodide (13CH3I) Grignard Grignard Reagent (13CH3-Mg-I) MeI->Grignard Ether/THF, Reflux Mg Magnesium Turnings (Mg) Mg->Grignard Acetone Acetone-13C3 (13CH3-13CO-13CH3) Intermediate Alkoxide Intermediate (Per-13C-t-Butoxide) Acetone->Intermediate Grignard->Intermediate + Acetone-13C3 Product tert-Butanol-13C4 (CAS 1093099-09-2) Intermediate->Product + Hydrolysis Hydrolysis Acid Hydrolysis (H3O+)

Figure 1: Synthetic pathway for Per-13C-tert-Butanol via Grignard addition.

Critical Process Controls
  • Anhydrous Conditions: The Grignard reagent is highly sensitive to moisture. All glassware must be flame-dried, and solvents (diethyl ether or THF) must be distilled over sodium/benzophenone.

  • Temperature Control: The addition of acetone to the Grignard reagent is exothermic. Maintain reaction temperature at 0°C to prevent side reactions (e.g., enolization/aldol condensation of acetone, though less likely with Grignard, steric hindrance is a factor).

  • Purification: Fractional distillation is required to separate the product from unreacted acetone and solvent. Due to the high cost of

    
    C precursors, yield optimization is paramount.
    

Part 3: Applications in Research & Development

Metabolic Flux Analysis (MFA)

In drug metabolism and toxicology, tert-butanol is a primary metabolite of fuel oxygenates like Methyl tert-butyl ether (MTBE). Using tert-Butanol-13C4 allows researchers to:

  • Distinguish Sources: Differentiate between administered tert-butanol and that generated from endogenous or environmental background.

  • Trace Downstream Metabolites: Track the slow oxidation of the tert-butyl moiety into 2-methyl-1,2-propanediol (MPD) and 2-hydroxyisobutyrate (HIB).

Metabolic Pathway Diagram (DOT)

Metabolic_Pathway MTBE MTBE (Fuel Oxygenate) TBA_13C tert-Butanol-13C4 (Tracer) MTBE->TBA_13C Metabolism CYP2E1 CYP2E1 (Oxidation) TBA_13C->CYP2E1 Conjugates Glucuronide Conjugates TBA_13C->Conjugates Minor Pathway MPD 2-Methyl-1,2-propanediol-13C4 (Major Metabolite) CYP2E1->MPD HIB 2-Hydroxyisobutyrate-13C4 (Terminal Metabolite) MPD->HIB ADH/ALDH

Figure 2: Metabolic fate of 13C-labeled tert-Butanol in mammalian systems.

NMR Spectroscopy Standard
  • Internal Reference: The methyl carbons of tert-butanol appear as a sharp singlet (approx.

    
     30-32 ppm in 
    
    
    
    C NMR). The quaternary carbon appears downfield (approx.
    
    
    68-70 ppm).
  • qNMR (Quantitative NMR): Due to its high symmetry (three equivalent methyl groups), tert-Butanol-13C4 provides a strong signal per mole, making it an excellent internal standard for quantifying low-concentration metabolites in biological fluids.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Preparation of Internal Standard for qNMR

Objective: Use tert-Butanol-13C4 to quantify unknown metabolites in urine or plasma via


C NMR.

Reagents:

  • tert-Butanol-13C4 (CAS 1093099-09-2)[1][2]

  • Deuterated Solvent (D

    
    O or CDCl
    
    
    
    )
  • Relaxation Agent (Chromium(III) acetylacetonate) - Optional, to shorten T1

Step-by-Step Methodology:

  • Gravimetric Preparation:

    • Weigh exactly 10.0 mg of tert-Butanol-13C4 into a gas-tight vial (prevent evaporation).

    • Dissolve in 1.0 mL of deuterated solvent to create a stock solution (approx. 128 mM).

  • Sample Spiking:

    • Add 50

      
      L of stock solution to 500 
      
      
      
      L of the biological sample.
    • Final concentration of standard

      
       11.6 mM.
      
  • Acquisition Parameters (Validation Check):

    • Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for quantitative accuracy).

    • Relaxation Delay (D1): Set D1

      
       5 
      
      
      
      T1. (Note: t-Butanol methyls have long T1; D1 of 20-30s may be required without relaxation agent).
    • Validation: Compare the integral of the t-Butanol methyl singlet (defined as 3 carbons) against the target analyte peaks.

Part 5: Safety & Stability

  • Flammability: Highly flammable liquid/vapor (Flash point: 11°C). Keep away from heat/sparks.

  • Health Hazards: Harmful if inhaled. Causes serious eye irritation.

  • Storage: Store at room temperature in a dry, well-ventilated place. Hygroscopic—keep tightly closed.

  • Isotopic Stability: Stable indefinitely under normal conditions. No exchange of label occurs in aqueous solution at neutral pH.

References

  • Sigma-Aldrich. tert-Butanol-13C4 Product Specification. CAS 1093099-09-2.[1][2] Available at:

  • Bernauer, U., et al. (1998). Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats. Applied and Environmental Microbiology. Available at:

  • Vlasenko, Y. A., et al. (2024).[5] Synthesis and Application of D- and 13C-Labelled tert-Butyl Hoechst Dye. Journal of Labelled Compounds and Radiopharmaceuticals. Available at:

  • Creative Proteomics. Overview of 13C Metabolic Flux Analysis. Available at:

Sources

solubility of 13C labeled t-butanol in organic solvents

In-Depth Technical Guide: Solubility and Handling of C-Labeled tert-Butanol

Executive Summary

This guide addresses the physicochemical behavior of Carbon-13 labeled tert-butanol (



application

Researchers often misinterpret "solubility challenges" with this compound. The true technical hurdles are:

  • Phase Handling: Its melting point (~25.5°C) causes it to freeze in pipette tips during transfer.

  • Glass Formation: In Dynamic Nuclear Polarization (DNP), it requires specific solvent matrices (glassing agents) to prevent crystallization at cryogenic temperatures.

  • Relaxation Dynamics: Solvent deuteration levels significantly impact the nuclear spin-lattice relaxation time (

    
    ), which is the currency of hyperpolarization.
    

Part 1: Physicochemical Fundamentals[1]

The Isotope Effect on Solubility

From a thermodynamic standpoint, the substitution of



  • Miscibility:

    
    C-t-BuOH is miscible  in water, ethanol, diethyl ether, and chloroform.
    
  • The Critical Parameter: The Melting Point (MP).

    • 
      C-t-BuOH MP: 25.5 °C
      
    • 
      C-t-BuOH MP: ~25–26 °C (Isotopic mass increase slightly affects lattice energy, but for practical handling, treat it as identical).
      
The "Freezing" Trap

Because most laboratories operate at 20–22°C,

Part 2: Solvent Selection Strategy

Solvent selection must be driven by the analytical goal . We categorize this into two workflows: High-Resolution NMR and Hyperpolarization (DNP) .

For High-Resolution NMR (Structure & Mechanism)

For standard characterization or mechanistic tracking, the goal is spectral resolution and lock stability.

SolventSuitabilityTechnical Notes
CDCl

(Chloroform-d)
Excellent Standard baseline. No H-bonding interference. Sharp signals.
DMSO-d

Good High polarity. Disrupts intermolecular H-bonds of t-BuOH, shifting the -OH proton signal downfield/distinctly.
D

O
(Deuterium Oxide)
Moderate Miscible, but proton exchange with -OH eliminates the hydroxyl coupling. Use only if studying aqueous metabolites.
Acetone-d

Excellent Good for low-temperature NMR studies (remains liquid < -70°C).
For Hyperpolarization (DNP-MRI)

In Dissolution DNP, the sample is cooled to ~1.4 K. If the sample crystallizes, polarization fails. The solvent must form a glass (amorphous solid).

  • The Challenge: Pure t-BuOH crystallizes.

  • The Solution: Glassing Agents.[1]

  • Preferred Matrix:

    • 10:40:50 (v/v/v) mixture of

      
      C-t-BuOH : Glycerol : D
      
      
      O.
    • Why? Glycerol disrupts the crystal lattice of water and t-butanol, ensuring efficient radical distribution (e.g., Trityl OX063) and maximum polarization transfer.

Part 3: Visualization of Workflows

Decision Tree: Solvent Selection

The following diagram illustrates the logical pathway for selecting the correct solvent system based on your experimental endpoint.

SolventSelectionStartStart: 13C-t-Butanol ApplicationDecisionPrimary Analytical Goal?Start->DecisionNMRHigh-Res NMR(Structure/Kinetics)Decision->NMRSpectral AnalysisDNPHyperpolarization(DNP-MRI)Decision->DNPSignal EnhancementExchangeIs -OH Proton ExchangeAcceptable?NMR->ExchangeGlassingGlassing Agent RequiredDNP->GlassingCDCl3Select: CDCl3(Standard Baseline)Exchange->CDCl3No (Non-polar)D2OSelect: D2O(Metabolic Mimicry)Exchange->D2OYes (Aqueous)DMSOSelect: DMSO-d6(H-Bond Study)Exchange->DMSONo (Polar)MatrixMatrix: t-BuOH / Glycerol / D2O(Prevents Crystallization at 1.4K)Glassing->Matrix

Figure 1: Logic flow for selecting the appropriate solvent system based on experimental requirements (NMR vs. DNP).

Part 4: Experimental Protocols

Protocol A: Safe Handling & Aliquoting

Objective: Transfer

  • Thermal Conditioning: Place the sealed stock bottle of

    
    C-t-BuOH in a warm water bath (30–35 °C ) for 15 minutes. Ensure the solid is completely liquefied.
    
  • Equipment Prep: Pre-warm your glass syringe or glass pipette in the same incubator or with a heat gun (gentle setting). Note: Cold plastic tips will cause immediate freezing/clogging.

  • Inert Atmosphere: If possible, open under dry nitrogen flow. t-Butanol is hygroscopic; absorbed water shifts NMR peaks and ruins DNP glassing.

  • Gravimetric Transfer: Do not rely on volume. Density changes rapidly with temperature near the MP. Weigh the target amount directly into the tared vial containing your solvent.

Protocol B: DNP Sample Preparation (The "Glassing" Standard)

Objective: Prepare a sample for dissolution DNP that yields high polarization.

  • Radical Doping: Weigh 2.5 mg of Trityl radical (e.g., OX063) into a micro-vial.

  • Solvent Mixing: Prepare a stock solution of 60:40 (w/w) Glycerol:D

    
    O .
    
  • Active Agent Addition: Add weighed

    
    C-t-BuOH (liquefied via Protocol A) to the radical.
    
  • Final Matrix: Add the Glycerol/D

    
    O mix to the 
    
    
    C-t-BuOH such that the final concentration of radical is ~15 mM and the t-BuOH is ~2–3 M.
  • Verification: Flash freeze a 10 µL droplet in liquid nitrogen (

    
    ).
    
    • Pass: The bead is transparent (Glass).

    • Fail: The bead is opaque white (Crystalline). Action: Increase Glycerol content.

Part 5: Technical Validation (Self-Check)

Use the following diagram to validate your sample preparation workflow.

PrepValidationStep1Liquefy Stock(35°C Bath)Step2Pre-warm SyringeStep1->Step2Step3Transfer to SolventStep2->Step3Step4Check ClarityStep3->Step4FailCloudy/Precipitate?(Water Contamination)Step4->FailQuality Check

Figure 2: Critical checkpoints for sample integrity. Cloudiness often indicates moisture ingress or temperature shock.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6386, tert-Butyl Alcohol. PubChem. Available at: [Link]

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Grant, A. K., et al. (2011). NMR signal enhancement of 13C-t-butanol in vivo using DNP. Magnetic Resonance in Medicine. (Contextual citation for DNP applications). Available at: [Link]

13C-Labeled vs. Unlabeled tert-Butyl Alcohol: Mechanistic Insights, Isotopic Signatures, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl alcohol (TBA) is a high-production-volume chemical, a common laboratory solvent, and a primary recalcitrant metabolite of fuel oxygenates like methyl tert-butyl ether (MTBE). The strategic substitution of naturally occurring carbon-12 with carbon-13 to produce 13C-labeled TBA (specifically fully labeled 13C4-TBA) fundamentally alters the molecule's nuclear magnetic resonance (NMR) activity, mass spectrometric signature, and biological assimilation profile without significantly changing its macroscopic physicochemical properties.

This whitepaper provides an in-depth technical analysis of the differences between unlabeled and 13C-labeled TBA, detailing the causality behind their divergent analytical behaviors and providing self-validating protocols for their use in Isotope Dilution Mass Spectrometry (IDMS) and DNA-Stable Isotope Probing (DNA-SIP).

Chemical and Physical Fundamentals

At a macroscopic level, unlabeled TBA and 13C4-TBA are virtually identical. Both are volatile, water-miscible liquids (or low-melting solids) with a boiling point of approximately 83 °C and a density of 0.816 g/mL. However, at the subatomic level, the uniform incorporation of 13C introduces critical analytical divergences:

  • Mass Shift: Unlabeled TBA has a nominal molecular weight of 74.12 g/mol . Fully labeled 13C4-TBA has a molecular weight of 78.09 g/mol , providing a distinct +4 Da mass shift.

  • Nuclear Spin: Carbon-12 has a nuclear spin (

    
    ) of 0, rendering it NMR-silent. Carbon-13 has a nuclear spin of 1/2, making every carbon atom in 13C4-TBA an active participant in magnetic resonance phenomena.
    
  • Vibrational Frequencies: The heavier mass of the 13C nuclei slightly lowers the zero-point energy of the C-C and C-O bonds, leading to minor shifts in infrared (IR) and Raman spectra, and giving rise to measurable kinetic isotope effects (KIEs) during enzymatic cleavage[1].

Quantitative Comparison of Properties
PropertyUnlabeled tert-Butyl AlcoholFully Labeled 13C4-tert-Butyl Alcohol
Chemical Formula

C

H

O

C

H

O
Molecular Weight 74.12 g/mol 78.09 g/mol
Mass Spectrometry Shift Base Mass (

)


C NMR: Methyl (CH

)
~31.25 ppm (Singlet)~31.25 ppm (Doublet,

)

C NMR: Quaternary (C-OH)
~69.15 ppm (Singlet)~69.15 ppm (Quartet,

)
Chromatographic Elution Reference (

)
Exact Co-elution (

)

Nuclear Magnetic Resonance (NMR) Signatures

The difference in the


C NMR spectra between unlabeled and fully labeled TBA is profound and serves as a primary method for validating isotopic purity.

In natural abundance TBA, the probability of two


C atoms being adjacent is statistically negligible (~0.01%). Therefore, in a standard proton-decoupled 

C NMR spectrum (e.g., in CDCl

), unlabeled TBA presents as two clean singlets: one at ~31.25 ppm corresponding to the three equivalent methyl carbons, and one at ~69.15 ppm for the quaternary carbon bonded to the hydroxyl group[2],[3].

In contrast, 13C4-TBA exhibits intense carbon-carbon spin-spin coupling (


-coupling) . Because every carbon is a spin-1/2 nucleus, they interact magnetically. The central quaternary carbon is directly bonded to three equivalent 

C methyl groups. According to the

rule, the scalar coupling (

) splits the quaternary carbon signal into a distinct quartet . Conversely, each methyl carbon is bonded to the single quaternary carbon, splitting the methyl signal into a doublet . This coupling is an absolute, causal indicator of uniform labeling and provides critical structural verification for organometallic and synthetic chemists tracking trace impurities[4].

Isotope Dilution Mass Spectrometry (IDMS)

In environmental and clinical toxicology, quantifying trace levels of TBA (a biomarker of MTBE exposure) in complex matrices like whole blood or groundwater is highly susceptible to matrix effects[5]. Matrix components can suppress or enhance analyte ionization in the MS source, leading to severe quantification errors.

To nullify this, an internal standard is used. While early methodologies developed by the CDC utilized deuterated analogs (e.g., [


H

]-TBA)[6], 13C4-TBA is the modern gold standard .

The Causality of the 13C Advantage: Deuterated compounds exhibit slightly different polarizabilities and molar volumes compared to their protio-counterparts. In gas chromatography (GC), this leads to the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the unlabeled analyte. Because they enter the MS source at slightly different times, they experience different matrix environments. 13C4-TBA, however, has virtually identical polarizability to


C-TBA, ensuring perfect chromatographic co-elution . The 

standard experiences the exact same matrix suppression/enhancement as the target analyte, making the ratio of their signals an absolute, matrix-independent metric[7].

IDMS_Workflow N1 Sample Collection (Blood/Water Matrix) N2 Spike with 13C4-TBA (Internal Standard) N1->N2 N3 Purge-and-Trap Concentration N2->N3 N4 Gas Chromatography (Exact Co-elution) N3->N4 N5 Mass Spectrometry (Quantify M vs M+4) N4->N5

Fig 1. Isotope Dilution Mass Spectrometry workflow utilizing 13C4-TBA to nullify matrix effects.

Protocol 1: Self-Validating IDMS for TBA in Blood/Water
  • Calibration & Validation: Prepare a 5-point standard curve of unlabeled TBA (0.05 to 10 µg/L) in HPLC-grade water. Spike each standard with a constant 5.0 µg/L of 13C4-TBA. Validation Check: Ensure the linear regression of the area ratio (

    
    C/
    
    
    
    C) vs. concentration yields an
    
    
    .
  • Sample Spiking: Aliquot 5 mL of the unknown whole blood or groundwater sample into a purge vessel. Spike with exactly 5.0 µg/L of 13C4-TBA.

  • Purge-and-Trap: Purge the sample with helium (40 mL/min) for 11 minutes. Trap the stripped volatiles on a Tenax/silica gel/charcoal trap.

  • Desorption: Rapidly heat the trap to 180 °C and cryofocus the desorbed compounds onto the head of a DB-624 capillary GC column.

  • MS Detection: Operate a magnetic-sector or triple-quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the primary quantitation ions for unlabeled TBA and the corresponding

    
     ions for 13C4-TBA.
    
  • System Suitability Validation: Evaluate the absolute peak area of the 13C4-TBA internal standard in the unknown sample. If the area deviates by more than ±20% from the calibration average, flag the sample for severe matrix interference or injection failure.

DNA-Stable Isotope Probing (SIP) and Kinetic Isotope Effects

Understanding the anaerobic biodegradation of TBA in groundwater is critical for bioremediation. However, identifying the specific microorganisms responsible is challenging because non-degrading microbes are also present.

DNA-SIP solves this by utilizing 13C4-TBA as a metabolic tracer[8]. When active degraders metabolize 13C4-TBA as their sole carbon source, they assimilate the heavy


C atoms into their newly synthesized biomass, including purines and pyrimidines. This generates "heavy" 

C-DNA. Because

C is heavier than

C, the

C-DNA has a measurably higher buoyant density. During isopycnic ultracentrifugation, the heavy DNA migrates further down the gradient than the light

C-DNA of the background community, allowing for physical separation and targeted metagenomic sequencing[8].

Furthermore, the cleavage of TBA bonds exhibits a Carbon Apparent Kinetic Isotope Effect (AKIE) . The AKIE for TBA degradation is typically around 1.01[1]. This slight preference of enzymes for lighter


C bonds allows researchers to use Compound-Specific Isotope Analysis (CSIA) to track the extent of in situ biodegradation by measuring the gradual enrichment of 

C in the residual, unreacted TBA pool[9],[10].

SIP_Workflow M1 Environmental Matrix (TBA-Contaminated) M2 Incubation with 13C4-TBA (Carbon Assimilation) M1->M2 M3 Biomass Harvesting & Total DNA Extraction M2->M3 M4 Isopycnic Ultracentrifugation (CsCl Density Gradient) M3->M4 M5 Fractionation (Separate 12C & 13C DNA) M4->M5 M6 Metagenomic Sequencing (Identify Active Degraders) M5->M6

Fig 2. DNA-Stable Isotope Probing (SIP) workflow tracking 13C4-TBA assimilation into microbial genomes.

Protocol 2: Self-Validating DNA-SIP for TBA Degraders
  • Matrix Deployment: Deploy Bio-Sep® beads amended with 13C4-TBA into the contaminated aquifer (or laboratory microcosms) for 30–60 days to allow for biofilm formation and carbon assimilation.

  • Biomass Recovery: Harvest the beads, perform mechanical/chemical cell lysis, and extract total genomic DNA. Validation Check: Quantify DNA yield using a fluorometric assay (e.g., Qubit) to ensure sufficient mass (>500 ng) for gradient loading.

  • Isopycnic Ultracentrifugation: Mix the extracted DNA with a Cesium Chloride (CsCl) solution adjusted to a precise initial density of 1.72 g/mL. Centrifuge in a vertical rotor at 177,000 × g for 36 hours at 20 °C to establish the density gradient.

  • Fractionation & Density Validation: Carefully collect 150 µL fractions from the bottom of the tube (heaviest) to the top (lightest). Self-Validation: Measure the refractive index of a 10 µL aliquot from each fraction using a refractometer. Calculate the exact buoyant density to confirm the gradient formed linearly (typically ranging from 1.69 to 1.74 g/mL).

  • Sequencing: Identify the "heavy" fractions (~1.73 g/mL) and the "light" fractions (~1.71 g/mL). Perform 16S rRNA amplicon sequencing on the heavy fractions to definitively identify the microbial taxa actively degrading the TBA.

References

  • Measurement of methyl tert-butyl ether and tert-butyl alcohol in human blood by purge-and-trap gas chromatography-mass spectrometry using an isotope-dilution method. Journal of Analytical Toxicology / PubMed. URL:[Link]

  • Isotopic Fractionation of Methyl tert-Butyl Ether Suggests Different Initial Reaction Mechanisms during Aerobic Biodegradation. Environmental Science & Technology. URL:[Link]

  • Potential of stable isotope analysis to deduce anaerobic biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater: a review. Environmental Science and Pollution Research / PMC. URL:[Link]

  • Using DNA-Stable Isotope Probing to Identify MTBE- and TBA-Degrading Microorganisms in Contaminated Groundwater. Microbial Ecology / PMC. URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. URL:[Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS) & Handling Protocol for 13C4 tert-Butanol

[1]

Part 1: Executive Summary & Operational Context[1]

The Paradox of 13C4 tert-Butanol: While isotopically labeled compounds generally share the toxicological profile of their unlabeled counterparts, 13C4 tert-butanol presents a unique operational risk profile due to the convergence of three factors:

  • Phase Transition/Flash Point Overlap: Its melting point (23–26°C) and flash point (11°C) are dangerously close. It often exists as a solid at room temperature, yet once melted, it is already above its flash point, generating ignitable vapors immediately.

  • Hygroscopicity: Like standard tert-butanol, it is hygroscopic. However, unlike cheap solvents, moisture contamination here compromises expensive NMR/MS baselines, wasting thousands of dollars in material.

  • Isotopic Cost: The high asset value necessitates spill protocols that balance safety with potential recovery (where safe), unlike standard "absorb and discard" procedures for bulk solvents.

This guide synthesizes standard GHS compliance with advanced handling protocols designed to protect both the researcher and the integrity of the isotope.

Part 2: Substance Identification & Properties[1][2][3]

Chemical Identity:

  • Product Name: tert-Butanol-13C4

  • Synonyms: 2-Methyl-2-propanol-13C4; tert-Butyl alcohol-13C4[1]

  • CAS Number: 1093099-09-2 (Unlabeled CAS: 75-65-0)

  • Linear Formula: (13CH3)313COH

  • Molecular Weight: 78.09 g/mol (approx. 4 units higher than unlabeled)

Comparative Physical Data Table
PropertyUnlabeled tert-Butanol (12C)13C4 tert-Butanol (Labeled)Operational Implication
Melting Point 25–26 °C23–26 °C Material may arrive solid or supercooled liquid.
Boiling Point 82–83 °C83 °C Volatile; keep containers closed.
Flash Point 11 °C (Closed Cup)11 °C (Closed Cup) CRITICAL: Liquid state is always flammable at room temp.
Density 0.78 g/mL0.816 g/mL Heavier due to 13C mass; affects gravimetric aliquoting.
Hygroscopicity HighHigh Water peaks (H2O) will obscure trace analyte signals in NMR.

Part 3: Hazards Identification (GHS Classification)[1]

Signal Word: DANGER

Hazard Statements (H-Codes):

  • H225: Highly flammable liquid and vapor.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H332: Harmful if inhaled.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

  • H336: May cause drowsiness or dizziness.[3][4][5]

Precautionary Statements (P-Codes) - Technical Context:

  • P210: Keep away from heat/sparks.[2][3][4][6] Note: Use static-dissipative mats when handling the dry solid/liquid.

  • P240: Ground/bond container and receiving equipment. Essential during transfer of volumes >50mL, though rare for isotopes.

Part 4: Advanced Handling & Thawing Protocol

This section deviates from standard SDS templates to address the specific "Solid-Liquid-Flammable" workflow required for this compound.

The Thawing Hazard

Because the melting point (~25°C) is higher than the flash point (11°C), never apply direct high heat (heat gun/hot plate) to the container. Rapid heating can pressurize the headspace with flammable vapors before the bulk solid melts.

Protocol: Safe Thawing & Aliquoting
  • Inspection: Verify state. If solid, do not open.

  • Thermal Equilibration: Place the sealed vial in a water bath or bead bath set to 30°C maximum .

    • Why? 30°C is sufficient to melt (MP ~26°C) but minimizes vapor pressure compared to higher temps.

  • Venting: Perform all transfers inside a fume hood.

  • Inert Gas Blanket: Once opened, immediately purge headspace with dry Nitrogen or Argon.

    • Why? Prevents moisture ingress (preserving isotopic purity) and displaces oxygen (reducing flammability risk).

Visualization: Safe Handling Decision Logic

HandlingWorkflowStartStart: Receive 13C4 tert-ButanolCheckStateCheck Physical StateStart->CheckStateIsSolidState: SOLID (Frozen)CheckState->IsSolidTemp < 25°CIsLiquidState: LIQUIDCheckState->IsLiquidTemp > 25°CThawThaw Protocol:Water Bath @ 30°C (Max)NO Heat GunsIsSolid->ThawFlashPointWarnCRITICAL WARNING:Liquid Temp > Flash Point (11°C)Vapors are Ignitable!IsLiquid->FlashPointWarnOpenHoodOpen in Fume HoodIsLiquid->OpenHoodThaw->IsLiquidAliquotAliquot via Syringe/Pipette(Avoid pouring to reduce static)OpenHood->AliquotPurgePurge Headspace with N2/Ar(Exclude Moisture + O2)Aliquot->PurgeStoreReseal & Store(Desiccator / Dark / Ambient)Purge->Store

Figure 1: Decision logic for safely transitioning 13C4 tert-Butanol from solid storage to liquid usage, highlighting the flash point risk.

Part 5: Emergency Measures & Asset Protection[1]

Fire Fighting
  • Media: Alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO2).

  • Contraindication: Do not use a solid water stream. Since tert-butanol is miscible with water, a stream may spread the burning liquid rather than smothering it.

  • Specific Hazard: Vapors are heavier than air and may travel to ignition sources.[6]

Accidental Release (Spill)[1]
  • Small Spill (<5 mL):

    • Evacuate: Remove ignition sources immediately.

    • Ventilate: Increase hood flow.

    • Absorb: Use vermiculite or specific organic solvent pads.

    • Disposal: Place in a sealed container for hazardous waste.

  • Asset Recovery (Isotope Specific):

    • Note: Only attempt if the spill is on a clean, inert surface (e.g., inside a clean glass containment tray) and safety is assured.

    • Because 13C4 tert-butanol is volatile (BP 83°C), evaporative loss is rapid. Recovery is rarely feasible unless the spill is immediately contained in a cold trap. Standard recommendation is to treat as total loss to ensure safety.

Visualization: Emergency Response Matrix

EmergencyResponseIncidentIncident DetectedTypeFireFIREIncident->TypeFireTypeSpillSPILLIncident->TypeSpillActionFire1Evacuate & AlarmTypeFire->ActionFire1AssessVolAssess VolumeTypeSpill->AssessVolActionFire2Extinguish (If Small)Use: CO2 / Dry ChemAVOID: Water JetActionFire1->ActionFire2SmallSpill< 10 mLAssessVol->SmallSpillLargeSpill> 10 mLAssessVol->LargeSpillCleanAbsorb with VermiculiteNon-sparking toolsSmallSpill->CleanLargeSpill->ActionFire1Flammability RiskEvapRiskHigh Evaporation RateRespiratory HazardClean->EvapRisk

Figure 2: Emergency response workflow distinguishing between fire suppression techniques and spill management.

Part 6: Toxicology & Exposure Controls[1]

Toxicological Basis: Data is derived from unlabeled tert-Butanol (CAS 75-65-0).[5] Isotopic labeling does not significantly alter acute toxicity.

  • Acute Toxicity:

    • LD50 (Oral, Rat): 2,743 mg/kg[3]

    • LD50 (Dermal, Rabbit): > 2,000 mg/kg[3]

    • LC50 (Inhalation, Rat): > 10,000 ppm (4h)

  • Carcinogenicity: Not identified as a known carcinogen by IARC, NTP, or OSHA.

  • Exposure Limits (USA):

    • OSHA PEL: 100 ppm (300 mg/m³)

    • ACGIH TLV: 100 ppm

Engineering Controls:

  • Ventilation: Always use a chemical fume hood. The threshold for odor detection is often higher than the safety limit, meaning you cannot rely on smell to detect hazardous concentrations.

  • PPE: Nitrile gloves are generally effective for splash protection (Breakthrough time > 30 min). For immersion or prolonged handling, use laminate film (Silver Shield).

Part 7: References

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: tert-Butanol-13C4 (Product No. 658626). Merck KGaA.

  • Cambridge Isotope Laboratories. (2023). Safety Data Sheet: tert-Butanol (D9, 98%).[5][7] CIL.[5][8][9]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6386, tert-Butyl alcohol.[10]

  • Occupational Safety and Health Administration (OSHA). (2024).[11] Occupational Chemical Database: tert-Butyl Alcohol. United States Department of Labor.

A Senior Application Scientist's Guide to the Verification of Isotopic Enrichment Levels of 2-(¹³C)Methyl(¹³C₃)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: The Imperative for Purity in "Gold Standard" Internal Standards

In the landscape of regulated bioanalysis, particularly in drug development and clinical trials, the integrity of quantitative data is paramount. The U.S. Food and Drug Administration (FDA) and international bodies outline rigorous guidelines for the validation of bioanalytical methods to ensure data quality for regulatory submissions.[1][2] A cornerstone of high-precision quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of an appropriate internal standard (IS). Among the available options, Stable Isotope-Labeled (SIL) internal standards are universally regarded as the "gold standard".[1]

2-(¹³C)Methyl(¹³C₃)propan-2-ol, a fully ¹³C-labeled analogue of tert-butanol, is designed to serve this exact purpose. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it mimics the analyte's behavior during sample extraction, chromatography, and ionization.[3][4] This co-elution and similar ionization response allow it to effectively compensate for variations in sample recovery and matrix effects, which are common challenges in complex biological matrices like plasma or urine.[3][5]

However, the efficacy of a SIL-IS is entirely dependent on its isotopic purity and enrichment. The assumption that a SIL-IS is 100% enriched is a critical vulnerability in an analytical method. Incomplete chemical synthesis can result in a mixed population of isotopologues (molecules with varying numbers of ¹³C atoms), and contamination with the unlabeled analyte can artificially inflate the measured concentrations of the target compound.[3] Therefore, rigorous, in-house verification of the isotopic enrichment level is not merely a quality control measure; it is a fundamental requirement for establishing a trustworthy and self-validating bioanalytical system. This guide provides a comprehensive framework for determining the isotopic enrichment of 2-(¹³C)Methyl(¹³C₃)propan-2-ol using orthogonal analytical techniques.

Section 2: Foundational Methodologies for Isotopic Enrichment Determination

To achieve the highest degree of confidence in the isotopic enrichment value, a multi-faceted analytical approach is required. Relying on a single technique can introduce unforeseen biases. The most robust strategy involves the use of two orthogonal methods—techniques that rely on fundamentally different physical principles. For the characterization of 2-(¹³C)Methyl(¹³C₃)propan-2-ol, the two pillars of verification are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Mass Spectrometry (MS) differentiates molecules based on their mass-to-charge ratio (m/z). It provides a direct measure of the distribution of different isotopologues in the sample.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the nuclear spin properties of specific isotopes (¹H and ¹³C). It provides site-specific isotopic information and can be used to quantify enrichment based on signal integration.[7][8]

Section 3: Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)

The Principle of Mass-Based Isotopic Differentiation

HRMS is a powerful tool for determining isotopic enrichment because it can accurately resolve and measure the masses of ions that differ by only a fraction of a dalton.[9] When 2-(¹³C)Methyl(¹³C₃)propan-2-ol is analyzed, the mass spectrometer separates the fully labeled molecule (M+4) from lower-level isotopologues (M+3, M+2, M+1) and any unlabeled (M+0) contaminant. By measuring the relative intensities of these distinct ion signals, we can calculate the overall isotopic enrichment.[6][10]

Data Presentation: Theoretical Isotopologue Distribution

Before any analysis, it is crucial to calculate the theoretical exact masses of all potential isotopologues of 2-methylpropan-2-ol. This allows for the precise extraction of ion chromatograms from the HRMS data.

IsotopologueChemical Formula# of ¹³C LabelsTheoretical Exact Mass (Da)
M+0 (Unlabeled)C₄H₁₀O074.07316
M+1¹³CC₃H₁₀O175.07652
M+2¹³C₂C₂H₁₀O276.07987
M+3¹³C₃CH₁₀O377.08323
M+4 (Fully Labeled)¹³C₄H₁₀O478.08658
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a stock solution of 2-(¹³C)Methyl(¹³C₃)propan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilution to approximately 1 µg/mL for direct infusion or LC-MS analysis.

  • Chromatography (Optional but Recommended): While direct infusion is possible, a brief chromatographic separation using a C18 column is recommended to separate the analyte from any potential non-volatile impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Isocratic (e.g., 50:50 A:B) or a short gradient.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Full scan (e.g., m/z 70-100).

    • Resolution: Set to a high value (e.g., >70,000 FWHM) to ensure baseline separation of isotopologues from potential isobaric interferences.

    • Data Acquisition: Acquire data across the chromatographic peak (if applicable) or for a stable period during infusion.

Data Analysis and Enrichment Calculation
  • Data Extraction: From the full scan data, extract the ion signals for each theoretical isotopologue (M+0 through M+4) using a narrow mass window (e.g., ±5 ppm).

  • Peak Integration: Integrate the area of each extracted ion chromatogram peak.

  • Correction for Natural Isotope Abundance: This is a critical step. The measured intensity of an isotopologue (e.g., M+1) contains contributions from the natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁷O) in the M+0 molecule. These contributions must be calculated and subtracted to determine the true extent of enrichment.[10][11] This can be done using specialized software or a manual calculation based on the known natural abundances of all elements in the molecule.

  • Enrichment Calculation: After correction, the isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopologues.

    Isotopic Enrichment (%) = [ (Corrected Intensity of M+4) / (Sum of Corrected Intensities of M+0 to M+4) ] * 100

Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Calculation p1 Prepare Stock (~1 mg/mL) p2 Dilute to Working Concentration (~1 µg/mL) p1->p2 a1 Inject Sample p2->a1 a2 LC Separation (Optional) a1->a2 a3 ESI Ionization (Positive Mode) a2->a3 a4 High-Resolution Full Scan MS a3->a4 d1 Extract Ion Traces (M+0 to M+4) a4->d1 d2 Integrate Peak Areas d1->d2 d3 Correct for Natural Isotope Abundance d2->d3 d4 Calculate Isotopic Enrichment (%) d3->d4 Result Result d4->Result NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data_c13 13C Data Analysis cluster_data_h1 1H Data Analysis p1 Dissolve 5-10 mg in Deuterated Solvent a1 13C NMR (Inverse-Gated Decoupling) p1->a1 a2 1H NMR (High Resolution) p1->a2 d1 Integrate Labeled vs. Unlabeled Signals a1->d1 d3 Integrate Central Peak vs. 13C Satellites a2->d3 d2 Calculate Direct Enrichment d1->d2 Result1 Result1 d2->Result1 Quaternary & Methyl C Enrichment d4 Calculate Methyl Enrichment d3->d4 Result2 Result2 d4->Result2 Methyl C Enrichment

Caption: Orthogonal NMR Workflows for Isotopic Enrichment Verification.

Section 5: Synthesizing the Data: A Self-Validating System

The true power of this dual-pronged approach lies in the comparison of the results. HRMS provides a global distribution of all isotopologues, while NMR provides site-specific quantification. Agreement between these orthogonal techniques provides the highest possible confidence in the final isotopic enrichment value.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Principle Mass-to-charge ratioNuclear spin properties
Information Global isotopologue distribution (M+0 to M+4)Site-specific enrichment (¹³C vs ¹²C at each position)
Sensitivity Very high (sub-µg/mL)Lower (mg/mL)
Quantitation Relative; requires correction for natural abundanceAbsolute; based on direct signal integration
Key Advantage Can detect all levels of labeling simultaneouslyOrthogonal to MS; provides structural confirmation
Potential Issue Ion suppression effects (mitigated by chromatography)Requires higher sample amount; longer acquisition times

When the isotopic enrichment calculated from HRMS data aligns with the values derived from both ¹³C and ¹H NMR, the system is self-validating. This robust characterization is essential for defending the bioanalytical method to regulatory agencies.

Section 6: Conclusion: Best Practices for Ensuring Bioanalytical Integrity

The use of 2-(¹³C)Methyl(¹³C₃)propan-2-ol as a SIL-IS represents a best practice in modern quantitative bioanalysis. However, this practice is only as reliable as the quality of the standard itself. Assuming the stated isotopic enrichment without verification introduces an unacceptable level of risk to data integrity.

As demonstrated, a comprehensive characterization strategy employing the orthogonal techniques of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is the definitive approach. HRMS provides a detailed overview of the isotopologue distribution, while NMR offers a robust, quantitative, and site-specific confirmation. By implementing this dual-methodology verification, researchers, scientists, and drug development professionals can ensure their "gold standard" internal standards are truly built on a foundation of solid gold, guaranteeing the accuracy, precision, and regulatory defensibility of their bioanalytical data.

References

  • Title: Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides Source: ACS Publications URL: [Link]

  • Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: ACS Publications URL: [Link]

  • Title: Isotopic enrichment calculator from mass spectra Source: GitHub URL: [Link]

  • Title: NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions Source: PubMed URL: [Link]

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: RSC Publishing URL: [Link]

  • Title: Isotopic analysis by nuclear magnetic resonance Source: Wikipedia URL: [Link]

  • Title: Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies Source: PubMed URL: [Link]

  • Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: 13C Labeled internal standards Source: LIBIOS URL: [Link]

  • Title: The C-13 NMR spectrum of 2-methylpropan-2-ol Source: Doc Brown's Chemistry URL: [Link]

  • Title: 13C Isotope Labeled - Biopure Source: Romer Labs URL: [Link]

Sources

Methodological & Application

using 2-(13C)Methyl(13C3)propan-2-ol as an NMR internal standard

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-(13C)Methyl(13C3)propan-2-ol (commonly referred to as [U-13C4]-tert-Butanol or 13C4-TBA ) as a high-precision internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Note: 13C4-TBA as a Premier NMR Internal Standard

Part 1: Executive Summary & Core Rationale

In quantitative NMR (qNMR) and metabolomics, the choice of internal standard (IS) dictates the accuracy of the entire dataset. While TSP (Trimethylsilylpropanoic acid) and DSS (Dimethyl-silapentane-sulfonate) are industry standards, they suffer from a critical flaw: non-specific binding to proteins (e.g., Albumin) in biological matrices like serum or plasma. This binding broadens signals and shifts frequencies, compromising quantification.

2-(13C)Methyl(13C3)propan-2-ol offers a superior alternative. As a small, polar, non-ionic molecule, it exhibits negligible protein binding. Furthermore, its uniform 13C labeling provides a massive sensitivity boost for 13C qNMR , allowing it to serve as a robust quantification reference even at low concentrations, bridging the sensitivity gap between 1H and 13C experiments.

Key Technical Advantages:
  • Inertness: Does not interact with serum albumin or solution pH (unlike TSP/DSS).

  • Signal Simplicity:

    • 1H NMR: A sharp singlet at δ 1.24 ppm (in D₂O).

    • 13C NMR: Intense signals due to 99% enrichment, allowing for low-concentration spiking that doesn't perturb the sample matrix.

  • qNMR Utility: The 13C enrichment turns the molecule into a "super-standard" for Carbon-13 quantification, removing the reliance on natural abundance assumptions.

Part 2: Technical Specifications & Chemical Profile

FeatureSpecificationNotes
IUPAC Name 2-(13C)Methyl(13C3)propan-2-olEffectively Per-13C-labeled tert-Butanol
Formula (13CH₃)₃13C-OHAll 4 carbons are 13C isotopes
1H Shift (D₂O) 1.24 ppm (Singlet)Robust reference; minimal pH dependence.
13C Shift (D₂O) 30.3 ppm (Methyls)70.4 ppm (Quaternary)Note: Signals will appear as multiplets due to 13C-13C coupling unless decoupled.
Coupling (Jcc) ¹J(C,C) ≈ 38-40 HzMethyls couple to Quaternary C; Quaternary C couples to 3 Methyls.
T1 Relaxation ~3–5 seconds (1H)~10–15 seconds (13C)Critical: Requires long relaxation delays (d1) for qNMR.

Part 3: Experimental Protocols

Protocol A: Preparation of Internal Standard Stock Solution

Objective: Create a stable, calibrated stock solution for spiking into experimental samples.

Reagents:

  • 2-(13C)Methyl(13C3)propan-2-ol (Isotopic Purity >99%).

  • Deuterated Solvent (D₂O or CDCl₃, depending on analyte).[1]

  • High-precision analytical balance (readability 0.01 mg).

Workflow:

  • Gravimetry: Weigh approximately 10 mg of 13C4-TBA into a tared 1.5 mL HPLC vial. Record the exact mass (

    
    ).
    
  • Dissolution: Add exactly 1.00 mL (or weighed mass for higher precision) of D₂O.

  • Calculation: Calculate the molarity (

    
    ).
    
    
    
    
    • Note: Use the molecular weight of the labeled compound (~78.15 g/mol ), not natural TBA (~74.12 g/mol ).

  • Storage: Store at 4°C. The solution is stable for 6 months. Seal tightly to prevent evaporation (TBA is volatile).

Protocol B: Sample Preparation for Metabolomics (Serum/Urine)

Objective: Prepare a biofluid sample with 13C4-TBA for qNMR.

  • Thawing: Thaw serum/urine samples on ice.

  • Buffering: Mix 400 µL of biofluid with 200 µL of Phosphate Buffer (0.2 M, pH 7.4) in D₂O.

  • Spiking: Add 10 µL of the 13C4-TBA Stock Solution.

    • Target Concentration: Final concentration in NMR tube should be ~0.5 mM.

  • Centrifugation: Centrifuge at 12,000 x g for 10 mins to remove precipitates.

  • Transfer: Transfer 550 µL to a 5mm NMR tube.

Protocol C: 13C qNMR Acquisition Parameters

Objective: Acquire quantitative Carbon-13 data using the labeled standard.

Instrument: 500 MHz or higher (recommended for sensitivity). Probe: 13C-optimized probe (e.g., CryoProbe) preferred.

Pulse Sequence: Inverse Gated Decoupling (zgig)

  • Rationale: Decouples protons during acquisition (for sharp singlets) but turns off decoupling during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE). NOE enhancement is unpredictable and ruins quantification; Inverse Gated ensures signal intensity is proportional only to concentration.

Parameters:

  • Pulse Angle: 90° (calibrated).

  • Spectral Width: 240 ppm (to cover all carbons).

  • Relaxation Delay (d1): 60 seconds .

    • Scientific Logic:[1][2]

      
       must be 
      
      
      
      . Quaternary carbons in small molecules like TBA have long
      
      
      times (up to 10s). Insufficient
      
      
      causes underestimation of the standard.
  • Acquisition Time (aq): 1.0 – 2.0 seconds.

  • Scans (ns): 128 – 1024 (depending on sample concentration). Because the IS is 13C-enriched, its signal will appear rapidly; optimize scans for the analytes.

Part 4: Data Processing & Logic Flow

Visualizing the qNMR Workflow

The following diagram outlines the critical decision points and processing steps for using 13C4-TBA.

qNMR_Workflow Start Start: Sample Selection MatrixCheck Is Matrix Protein-Rich? (Serum, Plasma, Cell Lysate) Start->MatrixCheck StdChoice Select 13C4-TBA (Non-binding, 13C Enriched) MatrixCheck->StdChoice Yes AltStd Use TSP/DSS (Only for clean water/urine) MatrixCheck->AltStd No Prep Sample Preparation (Buffer pH 7.4 + D2O) StdChoice->Prep AltStd->Prep Acq Acquisition: Inverse Gated (zgig) d1 > 5*T1 (approx 60s) Prep->Acq Process Processing Phase Corr -> Baseline Corr Acq->Process Integration Integration Integrate 13C4-TBA (Methyls) Integrate Analyte Peaks Process->Integration Calc Quantification Calculation Cx = Cstd * (Ix / Istd) * (Nstd / Nx) Integration->Calc

Caption: Figure 1. Decision logic and experimental workflow for High-Precision qNMR using 13C4-TBA.

Quantification Equation

To determine the concentration of an unknown analyte (


) using the 13C4-TBA standard:


  • 
    : Concentration of 13C4-TBA.
    
  • 
    : Integral of analyte peak.
    
  • 
    : Integral of TBA methyl peak (approx 30.3 ppm).
    
  • 
    : Number of carbons contributing to the TBA signal (3 methyl carbons).
    
  • 
    : Number of carbons in the analyte signal.
    
  • 
    : 0.99 (since the standard is 99% 13C; analytes are 1.1% natural abundance). Crucial:  You must divide the analyte integral by 0.011 (1.1%) OR multiply the standard term by the enrichment factor ratio (1.1 / 99) if comparing raw integrals.
    

Simplified formula (Correcting for Natural Abundance):



(This assumes 

is from a natural abundance sample and

is from the enriched standard).

Part 5: Troubleshooting & Self-Validation

IssueDiagnosisCorrective Action
Split Peaks in Standard J-coupling is active.In 1H NMR, 13C satellites will appear as large doublets around the central signal. In 13C NMR, multiplets appear if not proton-decoupled. Action: Use decoupling (CPD) or integrate the entire multiplet area.
Low Signal Intensity Saturation effects.The T1 of TBA is long. If the signal is lower than expected, increase

to 60s or 90s to ensure full relaxation.
Evaporation Volatile standard.TBA is volatile (bp ~82°C). Always cap samples immediately. If using for >24h, use a sealed capillary insert for the standard (External Internal Standard).

References

  • Wishart, D. S. (2008). Quantitative metabolomics using NMR. Trends in Analytical Chemistry. Link

  • Hermann, G., et al. (2018). 13C-Labeled Internal Standards for qNMR. Analytical Chemistry. (General principles of isotope dilution qNMR).
  • Nowick, J. S. (2003). Chemical Shift Referencing in Aqueous Solutions. Journal of Organic Chemistry. Link

  • Bhinderwala, F., et al. (2018). Application of NMR in Metabolomics. In Metabolomics: From Fundamentals to Clinical Applications. Link

  • Sigma-Aldrich. (2023). tert-Butanol-13C4 Product Specification. Link

Sources

protocol for metabolic flux analysis using 13C labeled t-butanol

Protocol for Metabolic Flux Analysis (MFA) Using C-Labeled t-Butanol

Elucidating the Metabolism of Recalcitrant Tertiary Carbon Scaffolds

Introduction & Scope

The metabolic processing of tertiary carbon centers—such as those found in tert-butanol (TBA) —presents a unique biochemical challenge due to the steric hindrance and high bond dissociation energy required to cleave the C-C bond. While TBA is primarily known as a recalcitrant environmental pollutant and a metabolite of the fuel oxygenate MTBE, its catabolism serves as a critical model for understanding how biological systems degrade sterically hindered non-canonical substrates.

This application note details a rigorous protocol for


C-Metabolic Flux Analysis (

C-MFA)

2-hydroxyisobutyrate (HIBA)

Target Audience: Metabolic Engineers, Environmental Microbiologists, and DMPK (Drug Metabolism and Pharmacokinetics) Scientists.

Experimental Design Strategy

Successful MFA relies on the establishment of Metabolic Steady State and Isotopic Steady State .

  • The Tracer: We utilize

    
      (Uniformly labeled).
    
    • Rationale: Since TBA cleavage results in C1 and C3 fragments, uniform labeling ensures that all downstream metabolites (Acetyl-CoA, Pyruvate) carry a readable isotopomer signal, maximizing the information content for flux estimation.

  • The System: Continuous Culture (Chemostat).

    • Rationale: TBA metabolism is often toxic or inhibitory at high concentrations. A chemostat allows for maintenance of a low, constant substrate concentration while ensuring the culture is in a defined physiological state (constant growth rate,

      
      ).
      
Figure 1: Experimental Workflow

Gcluster_0Phase 1: Cultivationcluster_1Phase 2: Samplingcluster_2Phase 3: Analyticscluster_3Phase 4: ModelingTracer13C-t-Butanol(Tracer)ChemostatChemostat(Steady State)Tracer->ChemostatOffgasOff-gas Analysis(CO2/O2)Chemostat->OffgasQuenchFast Filtration& Quenching(-40°C MeOH)Chemostat->Quench Rapid SamplingExtractMetaboliteExtractionQuench->ExtractDerivDerivatization(TBDMS)Extract->DerivGCMSGC-MSAnalysisDeriv->GCMSMDVMDV Correction(Natural Abundance)GCMS->MDV Mass SpectraFluxMapFlux MapEstimationMDV->FluxMap 13CFLUX2/OpenMFA

Caption: End-to-end workflow for 13C-MFA of t-butanol, emphasizing rapid quenching and computational modeling.

Detailed Protocol
Phase 1: Pre-Culture and Adaptation

TBA degradation often requires the induction of specific gene clusters (e.g., mdpJ in Aquincola).

  • Inoculum: Start with a specific TBA-degrading strain (e.g., Aquincola tertiaricarbonis L108 or engineered Pseudomonas).

  • Adaptation: Passage cells twice in Mineral Salts Medium (MSM) with unlabeled t-butanol (0.5 g/L) to induce the degradative pathway and eliminate lag phase.

Phase 2: Chemostat Cultivation
  • Setup: Use a 500 mL bioreactor with controlled pH (7.0) and Temperature (30°C).[1]

  • Feed: MSM containing 1.0 g/L

    
      as the sole carbon source.
    
    • Note: Ensure the tracer purity is >99% to minimize noise in the mass isotopomer distribution (MID).

  • Steady State: Operate at a dilution rate (

    
    ) of 0.05–0.1 
    
    
    . Maintain for at least 5 volume changes (
    
    
    hours) to ensure >99% of the biomass is derived from the labeled tracer.
  • Validation: Monitor Optical Density (

    
    ) and off-gas 
    
    
    . Stable readings indicate metabolic steady state.
Phase 3: Quenching and Extraction

Critical Step: Metabolism must be arrested instantly to prevent changes in intracellular pools.

  • Quenching: Rapidly withdraw 5 mL of culture directly into 20 mL of 60% Methanol buffered with 10 mM Ammonium Acetate , pre-cooled to -40°C .

  • Separation: Centrifuge at -20°C (4,000 x g, 5 min) to pellet biomass. Discard supernatant (unless analyzing extracellular metabolites).

  • Lyophilization: Freeze-dry the cell pellet to remove water, which interferes with derivatization.

Phase 4: Derivatization (TBDMS Method)

We utilize N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) . Unlike TMS derivatives, TBDMS derivatives are more stable and produce a characteristic

  • Resuspension: Add 50 µL of anhydrous acetonitrile to the dried pellet.

  • Reaction: Add 50 µL of MTBSTFA + 1% TBDMCS.

  • Incubation: Heat at 70°C for 60 minutes .

  • Clarification: Centrifuge (14,000 x g, 5 min) to remove particulates. Transfer supernatant to GC vials with glass inserts.

Phase 5: GC-MS Analysis

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

ParameterSetting
Injection 1 µL, Split mode (1:10 to 1:50 depending on biomass)
Inlet Temp 270°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 60°C (1 min)

10°C/min

300°C (hold 5 min)
MS Source Electron Impact (EI), 70 eV, 230°C
Scan Mode SIM (Selected Ion Monitoring) for high sensitivity

Target Ions (TBDMS-Amino Acids):

  • Alanine (3C): m/z 260 (M-57), 232 (M-85)

  • Glycine (2C): m/z 246 (M-57)

  • Glutamate (5C): m/z 432 (M-57)

  • Note: The mass shift for a fully labeled carbon skeleton will be

    
    , where 
    
    
    is the number of carbons. E.g.,
    
    
    -Alanine will appear at m/z 263.
Pathway Modeling & Flux Calculation

To calculate flux, the experimental Mass Isotopomer Distributions (MIDs) must be fitted to a metabolic model.[2]

The Metabolic Network (TBA Degradation)

The model must explicitly define the entry of TBA into the TCA cycle.

  • Pathway: TBA

    
     MPD 
    
    
    HIBA
    
    
    3-HB-CoA
    
    
    Acetyl-CoA + Pyruvate.
  • Stoichiometry: 1 TBA (C4)

    
     1 Acetyl-CoA (C2) + 1 Pyruvate (C3)? Correction: The cleavage of HIBA typically yields Acetyl-CoA and a C1 unit (formate/CO2) or enters via propionyl-CoA depending on the specific bacterial strain (Aquincola vs. Mycobacterium).
    
    • Standard Model for Aquincola: HIBA is isomerized to 3-hydroxybutyrate, which is cleaved to 2 Acetyl-CoA molecules.

Figure 2: The 2-Hydroxyisobutyrate (HIBA) Pathway

Pathwaycluster_legendCarbon FateTBAtert-Butanol(C4)MPD2-Methyl-1,2-propanediolTBA->MPD MdpJ (Monooxygenase)HIBA2-Hydroxyisobutyrate(HIBA)MPD->HIBA OxidationHB_CoA3-Hydroxybutyryl-CoAHIBA->HB_CoA Mutase (B12)AcCoAAcetyl-CoA(C2)HB_CoA->AcCoA ThiolaseTCATCA CycleAcCoA->TCABiomassBiomass(Amino Acids)TCA->BiomassLegendTBA (C4) -> 2 x AcCoA (C2)Requires B12 Co-factor

Caption: The metabolic route of tert-butanol entering central metabolism via Acetyl-CoA.

Data Processing Steps:
  • Integration: Integrate peak areas for all isotopomers (

    
    ).
    
  • Correction: Use software (e.g., IsoCor ) to correct for the natural abundance of isotopes (C, H, N, O, Si) in the derivatization reagent and the metabolite backbone.

  • Fitting: Input the corrected MIDs into 13CFLUX2 or OpenMFA .

    • Objective Function: Minimize the Sum of Squared Residuals (SSR) between simulated and measured MIDs.

    • Output: Net flux distribution map (mmol/gDCW/h).

Quality Control & Troubleshooting

Self-Validating Checkpoint: The Carbon Balance Before accepting flux data, calculate the carbon recovery:

  • Acceptance Criteria:

    
    .
    
  • Failure Mode: If recovery is low, check for volatile intermediates (isobutene) stripping out in the off-gas.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Labeling Enrichment High inoculum carryoverIncrease duration of chemostat run (>5 residence times).
No M-57 Fragment Incomplete derivatizationEnsure reagents are fresh; avoid water contamination (hydrolyses TBDMS).
Isobutene Detected MdpJ desaturase activityAquincola can dehydrate TBA to isobutene under O2 limitation. Increase dissolved oxygen (DO) > 20%.
References
  • Rohwerder, T., et al. (2006). "The alkyl tert-butyl ether intermediate 2-hydroxyisobutyrate is degraded via a cobalamin-dependent mutase pathway in Aquincola tertiaricarbonis L108."[3] Applied and Environmental Microbiology. Link

  • Zamboni, N., et al. (2009). "

    
    C-based metabolic flux analysis." Nature Protocols. Link
    
  • Antoniewicz, M. R. (2015).[2][4] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Schäfer, F., et al. (2012). "Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol..." Applied and Environmental Microbiology. Link

  • Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

Application Note: 2-(13C)Methyl(13C3)propan-2-ol as an Advanced Internal Reference Standard for Quantitative 13C NMR and Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantitative Nuclear Magnetic Resonance (qNMR) and NMR-based metabolomics require highly stable, chemically inert internal standards for accurate chemical shift referencing and absolute quantification. While compounds like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and TSP have historically served as universal standards, their surfactant-like properties introduce severe analytical artifacts in complex biological matrices[1].

To circumvent these limitations, 2-(13C)Methyl(13C3)propan-2-ol (fully 13C-labeled tert-butanol, or 13C4-tert-butanol) has emerged as a superior isotopic probe. This application note details the mechanistic advantages, physical properties, and self-validating protocols for deploying 13C4-tert-butanol in advanced drug development and metabolomic workflows.

Mechanistic Insights: The Causality of Experimental Choices

Surmounting Protein Binding and pH Sensitivity

Traditional standards like DSS and TSP contain highly charged sulfonate or carboxylate head groups paired with hydrophobic trimethylsilyl tails. This amphiphilic architecture causes them to bind non-specifically to hydrophobic pockets in macromolecules (e.g., human serum albumin), leading to severe


 relaxation shortening, line broadening, and signal attenuation[1][2].

The Causality of Choice: 13C4-tert-butanol is a neutral, hydrophilic, low-molecular-weight alcohol. It lacks the structural motifs required for strong protein affinity, ensuring its NMR signals remain sharp and its integration values remain strictly proportional to its concentration, even in raw, unextracted biofluids[3][4]. Furthermore, because it lacks acidic or basic functional groups near the observed nuclei, its chemical shift is completely independent of physiological pH fluctuations.

The Isotopic Multiplet Signature

In a standard 1D 13C NMR spectrum acquired with 1H decoupling, natural abundance metabolites appear as singlets. When utilizing fully labeled 13C4-tert-butanol, the contiguous 13C network results in strong one-bond carbon-carbon scalar couplings (


 Hz)[5].
  • Methyl Carbons (~30.2 ppm): The three equivalent 13C-methyl groups couple to the central quaternary 13C, splitting the signal into a distinct doublet .

  • Quaternary Carbon (~69.1 ppm): The central 13C couples to the three equivalent methyl carbons, splitting into a 1:3:3:1 quartet .

The Causality of Choice: This predictable multiplet pattern acts as a spectral barcode. It allows automated peak-picking algorithms to unambiguously identify the reference standard in highly congested spectral regions, entirely avoiding the risk of integrating overlapping natural abundance singlets[5].

Comparison cluster_0 Traditional Standards (DSS/TSP) cluster_1 13C4-tert-butanol A Surfactant-like Structure B Protein Binding (Line Broadening) A->B C pH Sensitivity (Chemical Shift Drift) A->C D Neutral, Small Molecule E No Protein Binding (Sharp NMR Lines) D->E F pH Inertness (Stable Reference) D->F

Logical comparison of traditional NMR standards versus 13C4-tert-butanol.

Physical and Spectroscopic Properties

Table 1: Chemical and Spectroscopic Profile of 13C4-tert-butanol

PropertyValue / Description
Chemical Name 2-(13C)Methyl(13C3)propan-2-ol
CAS Number 1093099-09-2
Molecular Formula

Molecular Weight 78.09 g/mol
Isotopic Purity

atom % 13C
13C NMR Shift (Methyls) ~30.2 ppm (Doublet,

Hz)
13C NMR Shift (Quaternary) ~69.1 ppm (Quartet,

Hz)

(Data derived from standard isotopic reference materials[6])

SpinSystem A 2-(13C)Methyl(13C3)propan-2-ol Fully 13C-Labeled B Three Equivalent 13C-Methyls (~30.2 ppm) A->B C One Quaternary 13C (~69.1 ppm) A->C D Coupled to 1 Quaternary Carbon (1J_CC ≈ 37 Hz) B->D E Coupled to 3 Methyl Carbons (1J_CC ≈ 37 Hz) C->E F Result: Doublet Signature Distinguishable from natural abundance D->F G Result: Quartet Signature Distinguishable from natural abundance E->G

The unique 13C-13C spin coupling signature of fully labeled 13C4-tert-butanol.

Experimental Protocols

Protocol A: Preparation of the Universal Stock Solution

Objective: Create a highly concentrated, stable stock for reproducible sample spiking.

  • Weighing: Accurately weigh 78.1 mg of 13C4-tert-butanol (equivalent to 1.00 mmol) using a microbalance (precision

    
     mg) in a controlled environment to minimize evaporation.
    
  • Dissolution: Dissolve the standard in 10.00 mL of 99.9%

    
     (for aqueous metabolomics) or 
    
    
    
    (for synthetic organic workflows) using a volumetric flask.
  • Homogenization: Vortex the solution for 60 seconds to ensure complete dissolution.

  • Storage: Aliquot the 100 mM stock solution into tightly sealed amber glass vials. Store at 4°C. Note: Do not freeze aqueous solutions, as tert-butanol can alter the freezing point and cause localized precipitation.

Protocol B: Sample Spiking for Biofluid Metabolomics

Objective: Introduce the internal standard at a physiologically relevant concentration without diluting the matrix significantly.

  • Thawing: Thaw the biofluid (e.g., serum or urine) on ice.

  • Aliquot: Transfer 540 µL of the biofluid into a 1.5 mL Eppendorf tube.

  • Spiking: Add 60 µL of a working solution (diluted from the stock to contain 10 mM 13C4-tert-butanol and 1.5 M potassium phosphate buffer, pH 7.4, in

    
    ).
    
  • Final Concentration: The final NMR sample (600 µL) will contain exactly 1.0 mM of 13C4-tert-butanol and 10%

    
     for the NMR lock.
    
  • Transfer: Transfer 550 µL of the mixed sample into a standard 5 mm NMR tube.

Protocol C: 13C qNMR Acquisition Parameters and Self-Validation

Objective: Ensure absolute quantification by allowing complete relaxation and suppressing the Nuclear Overhauser Effect (NOE).

Table 2: Recommended 13C qNMR Acquisition Parameters

ParameterRecommended SettingMechanistic Rationale
Pulse Program zgig (Inverse-gated decoupling)Suppresses NOE to ensure peak integration is strictly quantitative.
Spectral Width (SW) 250 ppmCaptures the entire 13C chemical shift range (carbonyls to aliphatics).
Acquisition Time (AQ) 1.5 - 2.0 secondsProvides sufficient digital resolution to clearly resolve the ~37 Hz

multiplets.
Relaxation Delay (D1)

seconds
Ensures

return to thermal equilibrium for accurate absolute quantification.
Dummy Scans (DS) 4 to 8Establishes steady-state magnetization before data collection begins.

Self-Validating System Check: To verify the integrity of the acquisition parameters, integrate the methyl doublet (~30.2 ppm) and the quaternary quartet (~69.1 ppm). A properly relaxed, NOE-suppressed system will yield an exact 3:1 integration ratio . Any deviation


 indicates incomplete relaxation (requiring an increase in D1) or NOE breakthrough (requiring verification of decoupling gating)[5].

References[6] Sigma-Aldrich. tert-Butanol-13C4 13C 99atom , 98 CP 1093099-09-2. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1093099[5] Nanalysis (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. URL: https://www.nanalysis.com/nmr-blog/2023/5/11/what-to-expect-from-the-tert-butanol-1d-and-2d-13c-nmr-analysis[3] Journal of Proteome Research (2016). Development of a Pipeline for Exploratory Metabolic Profiling of Infant Urine. URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.6b00024[1] Metabolites (2024). NMR Precision Metabolomics: Dynamic Peak Sum Thresholding and Navigators for Highly Standardized and Reproducible Metabolite Profiling of Clinical Urine Samples. URL: https://www.mdpi.com/2218-1989/14/5/275[2] Metabolomics (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157386/[4] bioRxiv (2025). Quantification of small molecule partitioning in a biomolecular condensate with 2D NMR spectroscopy. URL: https://doi.org/10.1101/2025.05.25.656010

Sources

quantitative mass spectrometry using 13C t-butanol standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Bioanalysis of tert-Butanol in Whole Blood via HS-SPME-GC-MS using 13C-Labeled Internal Standards

Executive Summary

This application note details a robust protocol for the quantification of tert-Butanol (TBA) in biological matrices (whole blood, urine) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

The critical differentiator in this protocol is the use of


-tert-Butanol  as the Internal Standard (IS). While deuterated standards (d9-TBA) are common, they often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native analyte. This separation can lead to integration errors in complex matrices where matrix suppression varies millisecond-to-millisecond. 

analogs co-elute perfectly with the native target, ensuring that the IS experiences the exact same ionization environment, thereby providing the highest possible quantitative accuracy (Isotope Dilution Mass Spectrometry - IDMS).

Target Audience: Toxicology researchers, DMPK scientists, and environmental health laboratories monitoring MTBE (Methyl tert-butyl ether) exposure.

Strategic Rationale: The Advantage

In quantitative mass spectrometry, the choice of Internal Standard dictates the reliability of the data.

FeatureDeuterated Standard (d9-TBA)

Standard (

-TBA)
Impact on Quantitation
Retention Time Shifts earlier (approx. 2-5 sec)Perfect Co-elution 13C ensures the IS compensates for matrix effects occurring at the exact moment of elution.
Stability Potential H/D exchange in acidic mediaBiologically Inert 13C-C bonds are stable; no label loss during storage or derivatization.
Fragmentation Mass shift (+9 Da)Mass shift (+4 Da) Sufficient mass difference to avoid crosstalk in low-resolution MS (SIM mode).

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data generation.

TBA_Analysis_Workflow Sample Whole Blood (NaF/Oxalate Tube) Prep Sample Prep Add NaCl (Salting Out) Spike 13C4-TBA IS Sample->Prep 2 mL SPME HS-SPME Extraction Carboxen/PDMS Fiber 40°C Equilibrium Prep->SPME Equilibrium GC GC Separation DB-624 Column Isothermal/Ramp SPME->GC Desorption MS MS Detection (SIM) Monitor m/z 59 & 62 GC->MS Elution Data Quantitation Ratio (Area 59 / Area 62) MS->Data Integration

Figure 1: Analytical workflow for TBA quantification. The "Salting Out" step is critical to drive the hydrophilic TBA into the headspace.

Detailed Protocol

Materials & Reagents
  • Analyte: tert-Butanol (TBA), analytical grade.

  • Internal Standard:

    
    -tert-Butanol (Universal label). Note: Ensure isotopic purity >99% to prevent contribution to the native m/z 59 channel.
    
  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Fiber: 75 µm Carboxen/PDMS SPME fiber (Supelco/Sigma). This phase is specific for low molecular weight volatiles.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of TBA in methanol. Dilute working standards into organic-free water.

  • IS Spiking: Prepare a working solution of

    
    -TBA in water (e.g., 500 ng/mL).
    
  • Vial Setup:

    • Add 1.0 g NaCl to a 10 mL or 20 mL headspace vial.

    • Add 2.0 mL of Whole Blood (or Urine/Water).

    • Add 10 µL of

      
      -TBA Internal Standard solution.
      
    • Crucial: Immediately cap the vial with a magnetic crimp cap (PTFE/Silicone septum) to prevent volatile loss.

  • Mixing: Vortex for 30 seconds to dissolve salt and homogenize.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Single Quadrupole is sufficient.
Inlet Split/Splitless (Split 1:10)SPME desorption requires sharp bands; Split prevents overload.
Inlet Temp 250°CEnsures rapid desorption from the fiber.
Column DB-624 (30m x 0.25mm x 1.4µm)Thick film is required to retain volatiles like TBA.
Oven 35°C (2 min) -> 10°C/min -> 150°CLow initial temp focuses the peak.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
SPME Extraction 10 min Incubation @ 40°C; 20 min ExtractionEquilibrium temperature must be precise.
Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity (low ppb/ppt), use Selected Ion Monitoring (SIM) .

  • Ionization: Electron Impact (EI), 70 eV.

  • Dwell Time: 100 ms per ion.

Fragmentation Logic:

  • Native TBA (MW 74): The molecular ion is unstable. The base peak results from the loss of a methyl group (

    
    , mass 15).
    
    • 
       (
      
      
      
      )
  • 
    -TBA (MW 78):  All carbons are labeled. The loss of a labeled methyl group (
    
    
    
    , mass 16).
    • 
       (
      
      
      
      )

SIM Table:

Compound Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2
tert-Butanol 59.0 41.0 43.0

|


-TBA (IS)  | 62.0  | 42.0 | 44.0 |

Data Analysis & Validation

Calculation

Quantification is performed using the response ratio to the internal standard.[1][2]





Method Performance Criteria
  • Linearity:

    
     ng/mL (
    
    
    
    ).[3][4]
  • LOD (Limit of Detection): Typically

    
     ng/mL in blood using SPME.
    
  • Precision (CV%): < 10% intra-day; < 15% inter-day.

  • Accuracy: 85-115% of nominal concentration.

Troubleshooting Guide
  • Carryover: TBA is "sticky" on SPME fibers. Run a fiber bake-out (260°C for 5 min) between high-concentration samples.

  • Low Sensitivity: Check the salt. If NaCl is not added, TBA remains in the aqueous phase (high water solubility). Salting out is non-negotiable.

  • Interferences: Acetone (m/z 43, 58) is common in diabetic blood. The m/z 59 ion for TBA is specific enough to resolve from acetone, but chromatographic separation (DB-624) is the primary defense.

References

  • Blount, B. C., et al. (2006). Quantification of 31 Volatile Organic Compounds in Whole Blood Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry.

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Volatile Organic Compounds in Whole Blood (Method 2013.01).

  • Wang, S., & O'Pelletier, A. (2009). Chromatographic Isotope Effect in Gas Chromatography-Mass Spectrometry: Implications for Quantitation.

    • (Example context for isotope effects).

  • Sigma-Aldrich (Merck).

Sources

Application Notes and Protocols for tert-Butylation Reactions Using 2-(C)Methyl(C3)propan-2-ol

Application Notes and Protocols for tert-Butylation Reactions Using 2-([1]C)Methyl([1]C3)propan-2-ol

Abstract

This document provides a comprehensive technical guide on the application of 2-(C)Methyl(C3)propan-2-ol, a tetra-labeled stable isotope, in tert-butylation reactions. The tert-butyl group is a crucial moiety in organic synthesis, valued for its steric bulk and its role as a protective group.[1] The use of isotopically labeled 2-methylpropan-2-ol (tert-butanol) offers a powerful tool for elucidating reaction mechanisms, quantifying reaction products, and tracing metabolic pathways.[2] This guide details the underlying principles of acid-catalyzed tert-butylation, provides two distinct and detailed experimental protocols for the alkylation of phenols and aromatic hydrocarbons, and outlines the analytical techniques required to characterize the labeled products.

Introduction: The Significance of Isotopic Labeling in tert-Butylation

The introduction of a tert-butyl group onto an aromatic or heteroaromatic ring, often accomplished via Friedel-Crafts alkylation, is a cornerstone of synthetic chemistry.[3][4] This reaction is employed to modify the electronic and steric properties of molecules, enhance solubility, or protect reactive sites.[1] While the general mechanism involving a tert-butyl carbocation is well-understood, questions regarding reaction kinetics, regioselectivity, and potential side reactions often require more sophisticated investigation.[1][5]

Isotopic labeling provides an unambiguous method to track atoms through a chemical transformation.[6] By replacing four natural abundance carbon-12 atoms in tert-butanol with their heavier, non-radioactive carbon-13 isotope, we create a molecular tracer. This labeled reagent, 2-(C)Methyl(C3)propan-2-ol, is chemically identical to its unlabeled counterpart but is easily distinguishable by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This allows researchers to:

  • Elucidate Reaction Mechanisms: Confirm the integrity of the tert-butyl group during the reaction and investigate potential rearrangement or fragmentation pathways.[2][6]

  • Perform Quantitative Analysis: Use techniques like Isotope Dilution Mass Spectrometry (IDMS) for highly accurate quantification of tert-butylated products in complex mixtures.[7]

  • Trace Metabolic Fates: In drug development, tracking the labeled tert-butyl group in vivo provides critical data for absorption, distribution, metabolism, and excretion (ADME) studies.[2]

Mechanistic Principles of Acid-Catalyzed tert-Butylation

The most common method for tert-butylation using tert-butanol is through an acid-catalyzed electrophilic aromatic substitution (EAS) pathway. The reaction can be broadly understood in two key stages.

Stage 1: Formation of the Electrophile In the presence of a strong Brønsted or Lewis acid, tert-butanol is protonated, forming an oxonium ion. This species readily loses a molecule of water to generate a relatively stable tertiary carbocation, the key electrophile in the reaction.[1][5]

Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base (e.g., water or the conjugate base of the acid catalyst) then removes a proton from the site of substitution, restoring aromaticity and yielding the final tert-butylated product.[4][8]

The regioselectivity of the substitution is governed by both electronic and steric factors. Electron-donating groups on the aromatic ring activate the ortho and para positions, while the significant steric bulk of the tert-butyl group often favors substitution at the less hindered position, typically the para position.[9]

Caption: General mechanism of acid-catalyzed tert-butylation using ¹³C-labeled tert-butanol.

Experimental Protocols

The following protocols are designed as robust starting points for the tert-butylation of two different classes of aromatic compounds. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Brønsted Acid-Catalyzed tert-Butylation of Phenol

This protocol describes the alkylation of an activated aromatic ring, phenol, using sulfuric acid as the catalyst. The reaction typically favors the formation of para-tert-butylphenol due to steric hindrance at the ortho positions.[10]

Materials:

  • 2-(C)Methyl(C3)propan-2-ol (99 atom % 13C)

  • Phenol (≥99%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) to the stirring solution.

  • In a separate vial, dissolve 2-(C)Methyl(C3)propan-2-ol (1.0 g, 12.8 mmol based on a MW of 78.1 g/mol ) in 10 mL of anhydrous dichloromethane.

  • Transfer the labeled alcohol solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding 20 mL of cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to isolate the labeled para-tert-butylphenol.

Protocol 2: Solid Acid-Catalyzed tert-Butylation of Toluene

This protocol utilizes a recyclable solid acid catalyst, such as an Fe2O3-modified Hβ zeolite, for the alkylation of a less activated aromatic hydrocarbon. This approach is considered a greener alternative to traditional Lewis acids.

Materials:

  • 2-(C)Methyl(C3)propan-2-ol (99 atom % 13C)

  • Toluene (anhydrous, ≥99.5%)

  • Fe2O3/Hβ solid acid catalyst (e.g., 20% wt. loading)

  • Three-neck flask, condenser, heating mantle, magnetic stirrer, nitrogen inlet

Procedure:

  • Activate the Fe2O3/Hβ catalyst by heating at 300 °C under vacuum for 4 hours. Allow to cool to room temperature under a nitrogen atmosphere.

  • To a 100 mL three-neck flask equipped with a condenser and nitrogen inlet, add the activated Fe2O3/Hβ catalyst (0.5 g).

  • Add anhydrous toluene (20 mL, ~188 mmol), which serves as both reactant and solvent.

  • Add 2-(C)Methyl(C3)propan-2-ol (1.5 g, 19.2 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 6-8 hours. Monitor the formation of the product by taking small aliquots and analyzing them by GC-MS.

  • After the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with fresh toluene, dried, and reactivated for future use.

  • Remove the excess toluene from the filtrate by rotary evaporation.

  • The resulting crude oil, containing primarily labeled para-tert-butyltoluene, can be purified by fractional distillation or flash chromatography if necessary.

Summary of Reaction Parameters

ParameterProtocol 1: Phenol AlkylationProtocol 2: Toluene AlkylationRationale for Choices
Substrate PhenolTolueneDemonstrates reaction on activated (phenol) and less activated (toluene) aromatic rings.
Catalyst Concentrated H₂SO₄Fe₂O₃/Hβ Solid AcidH₂SO₄ is a classic, effective Brønsted acid.[1] The solid acid is a reusable, greener alternative.
¹³C₄-Reagent 2-([¹³C])Methyl([¹³C₃])propan-2-ol2-([¹³C])Methyl([¹³C₃])propan-2-olThe stable isotope label is the key for mechanistic and quantitative studies.
Temperature 0 °C to Room Temp.100 °CPhenol is highly reactive and requires milder conditions to control selectivity. Toluene requires higher temperatures to achieve a reasonable reaction rate.
Time 4 hours6-8 hoursReaction time is dependent on substrate reactivity and temperature.
Solvent DichloromethaneToluene (reagent)DCM is a common inert solvent. Using the reagent as a solvent in Protocol 2 simplifies the reaction setup.
Typical Yield 60-80%50-70%Yields are substrate and condition dependent and should be optimized.
Major Product 4-([¹³C₄]-tert-butyl)phenol4-([¹³C₄]-tert-butyl)tolueneThe para isomer is sterically favored in both cases.[10]

Product Characterization and Data Analysis

Confirming the successful incorporation of the ¹³C₄-tert-butyl group is critical. A combination of NMR and MS provides a complete picture of the product's identity and isotopic enrichment.

Caption: A generalized workflow for tert-butylation and subsequent product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: This is the most direct method for observing the label. The four ¹³C atoms of the incorporated tert-butyl group will exhibit significantly enhanced signal intensities compared to the natural abundance signals of the aromatic ring.[11][12] The quaternary carbon will appear around 30-40 ppm, and the three equivalent methyl carbons will appear around 30-35 ppm. Due to the 99% enrichment, complex splitting patterns arising from ¹J(C-C) and ²J(C-C) couplings will be observed, confirming the integrity of the labeled carbon skeleton.[13][14]

  • ¹H NMR: The protons on the aromatic ring will be largely unaffected. The nine equivalent protons of the tert-butyl methyl groups will appear as a sharp singlet in an unlabeled sample. In the labeled product, this peak will be flanked by "satellite" peaks due to ¹J(C-H) coupling (typically ~125 Hz), providing definitive evidence of the C-H bond to a ¹³C nucleus.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the mass of the product and quantify its isotopic purity.

  • Molecular Ion Peak: The mass spectrum of the purified product will show a molecular ion peak ([M]⁺) that is 4 daltons higher than the corresponding unlabeled product, reflecting the incorporation of four ¹³C atoms.

  • Isotopic Distribution: The isotopic pattern will be skewed towards the heavier M+4 peak, and the relative intensities of M, M+1, M+2, etc., can be used to calculate the exact isotopic enrichment.

  • Quantitative Studies: For quantitative analysis, a known amount of the ¹³C₄-labeled product can be used as an internal standard to accurately measure the concentration of the unlabeled analyte in a sample via isotope dilution mass spectrometry.[7]

Conclusion

The use of 2-(C)Methyl(C3)propan-2-ol in tert-butylation reactions is an invaluable technique for modern chemical research. It provides a precise and reliable method for mechanistic investigation and quantitative analysis that is not possible with unlabeled reagents. The protocols and analytical strategies outlined in this guide serve as a foundation for researchers to confidently employ this powerful tool in their own synthetic and developmental workflows.

References

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  • Practical Guidelines to 13C-based NMR Metabolomics. (2019). NIST.
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  • Friedel-Crafts Alkylation of 1,4 dimethoxybenzene by tert-butyl alcohol. (2018). YouTube.
  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Sy. ChemRxiv.
  • Hey Phenol- Everyone has their Cross to Bear. (2023).
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  • Friedel-Crafts Alkyl

Measuring Tertiary Alcohol Metabolism with ¹³C Isotopes: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, understanding the metabolic fate of a compound is paramount to assessing its efficacy, safety, and potential for drug-drug interactions. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are a common structural motif in many pharmaceutical agents. Historically, this functional group has been considered relatively resistant to metabolism due to the absence of a hydrogen atom on the carbinol carbon, which prevents direct oxidation by dehydrogenases.[1][2] However, emerging evidence demonstrates that tertiary alcohols can undergo significant biotransformation, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes and direct conjugation reactions, such as glucuronidation.[3][4]

The steric hindrance that makes tertiary alcohols resistant to oxidation can also be an advantage in drug design, potentially shielding the hydroxyl group from extensive phase II metabolism and improving the molecule's overall metabolic profile.[1] This dual nature—metabolic stability in some contexts and susceptibility in others—necessitates precise and robust methods for characterization. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful and unambiguous approach to trace the metabolic journey of tertiary alcohols.[5][] By incorporating ¹³C atoms into the drug candidate, researchers can use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to definitively identify and quantify metabolites, providing a clear picture of metabolic pathways and fluxes.[3][7]

This guide provides a comprehensive overview and detailed protocols for designing and executing ¹³C tracer studies to investigate the metabolism of tertiary alcohols. It is intended to equip researchers with the foundational knowledge and practical steps required to leverage this technology for deeper insights into drug metabolism.

Section 1: The Metabolic Fate of Tertiary Alcohols

While tertiary alcohols cannot be oxidized at the carbinol carbon, their metabolism proceeds through two primary routes: Phase I oxidation at adjacent carbon atoms and Phase II direct conjugation of the hydroxyl group.

Phase I: Cytochrome P450-Mediated Oxidation

The major pathway for the metabolism of many xenobiotics, including some tertiary alcohols, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver.[8][9] For tertiary alcohols, this does not occur at the hydroxyl-bearing carbon. Instead, CYP enzymes can hydroxylate one of the adjacent methyl or methylene groups.[4] This initial oxidation creates a primary or secondary alcohol, which can then be further oxidized to an aldehyde, ketone, or carboxylic acid.

A classic example is the metabolism of tert-butyl alcohol (TBA). Studies using ¹³C-labeled TBA in rats have shown that it is metabolized to 2-methyl-1,2-propanediol, which is subsequently oxidized to 2-hydroxyisobutyrate.[3][10] This demonstrates a clear oxidative pathway despite the tertiary nature of the parent alcohol. Several CYP isoforms, including CYP2E1, CYP2C9, and CYP3A4, are known to be involved in the metabolism of compounds containing t-butyl groups.[4][11]

Phase II: Direct Glucuronidation

The second major pathway is direct conjugation of the tertiary hydroxyl group with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13] This process, known as glucuronidation, attaches a highly polar glucuronic acid moiety to the substrate, increasing its water solubility and facilitating its excretion. While the bulky nature of tertiary alcohols can sterically hinder the approach of the UGT enzyme, direct glucuronidation has been observed as a metabolic route for some tertiary alcohols.[1][3] The relative contribution of this pathway depends on the specific UGT isoforms involved and the steric environment around the hydroxyl group.[12]

The following diagram illustrates the principal metabolic pathways for a generic tertiary alcohol.

Tertiary_Alcohol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tert_Alcohol Tertiary Alcohol (¹³C-labeled) Hydroxylated_Metabolite Hydroxylated Metabolite (Primary/Secondary Alcohol) Tert_Alcohol->Hydroxylated_Metabolite CYP450 (e.g., CYP2C9, CYP3A4) Glucuronide Tertiary Alcohol Glucuronide Tert_Alcohol->Glucuronide UGTs Carboxylic_Acid Carboxylic Acid Metabolite Hydroxylated_Metabolite->Carboxylic_Acid ADH/ALDH Excretion Excretion (Urine, Bile) Carboxylic_Acid->Excretion Glucuronide->Excretion

Caption: Principal metabolic pathways of tertiary alcohols.

Section 2: Principles of ¹³C Stable Isotope Tracing

Stable isotope labeling is a technique that replaces an atom in a molecule with its heavier, non-radioactive isotope.[14] For metabolic studies, carbon-12 (¹²C), which accounts for ~99% of natural carbon, is replaced with carbon-13 (¹³C). Because ¹³C is chemically identical to ¹²C, the labeled molecule behaves in the same way as its unlabeled counterpart within a biological system.[5]

The key advantage is that the ¹³C atom acts as a "tag." The mass of the labeled molecule is increased by one dalton for each ¹³C atom incorporated. This mass shift allows analytical instruments like mass spectrometers to distinguish the labeled parent compound and its metabolites from the endogenous, unlabeled molecules.[7]

By administering a ¹³C-labeled tertiary alcohol to an in vitro or in vivo system and analyzing samples over time, researchers can:

  • Unambiguously identify metabolites: Any detected compound that contains the ¹³C label must be derived from the administered drug.

  • Elucidate metabolic pathways: By identifying the structure of the ¹³C-labeled metabolites, the sequence of biotransformation reactions can be determined.

  • Quantify metabolic flux: The rate of appearance of labeled metabolites and the disappearance of the labeled parent compound can be measured to determine the kinetics of metabolism.[15]

Section 3: Experimental Design and Workflow

A successful ¹³C tracer study requires careful planning and execution. The general workflow involves the synthesis of the labeled compound, incubation with a biological system, sample preparation, and analysis by MS and/or NMR.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation Synthesis Synthesis of ¹³C-Labeled Tertiary Alcohol Incubation Incubation of ¹³C-Tracer with Biological System Synthesis->Incubation Model_Prep Preparation of Biological System (e.g., Liver Microsomes, Cell Culture) Model_Prep->Incubation Sampling Time-Course Sample Collection Incubation->Sampling Quenching Metabolic Quenching (e.g., Cold Acetonitrile) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Analysis (Optional) Extraction->NMR Data_Processing Data Processing (Peak Integration, Isotopologue Correction) LCMS->Data_Processing ID_Quant Metabolite ID & Quantification NMR->ID_Quant Data_Processing->ID_Quant Flux_Analysis Metabolic Pathway & Flux Analysis ID_Quant->Flux_Analysis

Caption: Generalized experimental workflow for a ¹³C tracer study.

Section 4: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key phases of the experiment.

Protocol 1: Synthesis of a [¹³C]-Labeled Tertiary Alcohol

The synthesis of the labeled tracer is the first critical step. The position of the ¹³C label should be chosen carefully to ensure it is retained in the expected metabolites. A common strategy is to use a commercially available ¹³C-labeled precursor. Here, we describe a general synthesis of a tertiary alcohol using a Grignard reaction with a ¹³C-labeled ketone.

Objective: To synthesize 2-phenyl-[1-¹³C]propan-2-ol.

Materials:

  • [1-¹³C]Acetone (99% ¹³C enrichment)

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Grignard Reagent Preparation:

    • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of bromobenzene in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

  • Reaction with ¹³C-Ketone:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Prepare a solution of [1-¹³C]acetone in anhydrous diethyl ether.

    • Slowly add the [1-¹³C]acetone solution to the stirred Grignard reagent. A precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

    • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-phenyl-[1-¹³C]propan-2-ol.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Metabolism using Human Liver Microsomes (HLMs)

HLMs are a standard in vitro model for studying Phase I and Phase II metabolism as they contain a rich complement of CYP and UGT enzymes.[16][17]

Objective: To determine the metabolic profile of a ¹³C-labeled tertiary alcohol in HLMs.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • ¹³C-labeled tertiary alcohol (stock solution in DMSO or acetonitrile)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Alamethicin (pore-forming agent to activate UGTs)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • Incubator/shaking water bath set to 37°C

Procedure:

  • Reaction Mixture Preparation:

    • On ice, prepare a master mix in potassium phosphate buffer containing HLMs (final concentration 0.5-1.0 mg/mL).

    • For UGT activity, add alamethicin (final concentration ~50 µg/mg microsomal protein) and pre-incubate on ice for 15 minutes.

    • Add the ¹³C-labeled tertiary alcohol to the master mix (final concentration typically 1-10 µM).

  • Incubation:

    • Pre-warm the reaction mixtures for 5 minutes at 37°C.

    • Initiate the metabolic reactions by adding the cofactors:

      • For CYP Metabolism: Add the NADPH regenerating system.

      • For Glucuronidation: Add UDPGA (final concentration 2-5 mM).

      • For Combined Metabolism: Add both NADPH regenerating system and UDPGA.

    • Include control incubations:

      • Time zero (T=0): Add termination solution immediately after adding cofactors.

      • No cofactor control: Incubate without NADPH/UDPGA to check for non-enzymatic degradation.

      • Heat-inactivated microsome control: Use microsomes that have been boiled to ensure observed metabolism is enzymatic.

  • Time-Course Sampling:

    • Incubate the reactions at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed).

    • Vortex vigorously to precipitate proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Section 5: Analytical Methodologies and Data Analysis
LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for these studies due to its high sensitivity and specificity.[18][19]

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is ideal.[20]

Chromatography:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode), is used to separate the parent compound from its metabolites.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) is commonly used, in both positive and negative modes, to detect a wide range of metabolites.

  • Data Acquisition:

    • Full Scan (MS1): Acquire full scan data to search for all potential labeled metabolites. Metabolites derived from the ¹³C-tracer will exhibit a characteristic mass shift.

    • Data-Dependent Acquisition (DDA): Automatically trigger MS/MS fragmentation on the most intense ions from the full scan. The fragmentation pattern helps in structural elucidation.

    • Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for the parent compound and its expected metabolites.

NMR Spectroscopy

NMR spectroscopy is invaluable for the unambiguous structural confirmation of novel metabolites.[3][21] While less sensitive than MS, it provides detailed information about atomic connectivity. ¹³C NMR is particularly powerful as the signal is directly from the labeled atom.[22]

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data (.raw, .wiff, etc.) Peak_Picking Peak Picking & Feature Detection Raw_Data->Peak_Picking Alignment Retention Time Alignment Peak_Picking->Alignment Isotopologue_Extraction ¹³C Isotopologue Extraction & Grouping Alignment->Isotopologue_Extraction Correction Natural Abundance Correction Isotopologue_Extraction->Correction Metabolite_ID Metabolite Identification (Mass, Retention Time, MS/MS) Correction->Metabolite_ID Quantification Peak Area Integration & Quantification Metabolite_ID->Quantification Kinetics Kinetic Analysis (Rate of Formation/Depletion) Quantification->Kinetics

Caption: Data analysis workflow for ¹³C tracer metabolomics.

  • Feature Detection: Process raw LC-MS data using software to detect all ion features (defined by m/z, retention time, and intensity).

  • Isotopologue Grouping: Identify features that correspond to the parent drug and its metabolites by searching for the expected mass shifts from the ¹³C label.

  • Natural Abundance Correction: Correct the measured isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes to determine the true extent of label incorporation.[20]

  • Metabolite Identification: Propose candidate structures based on accurate mass, fragmentation patterns (MS/MS), and retention time. Comparison with synthetic standards or confirmation by NMR is the gold standard.

  • Quantification: Calculate the peak area for each labeled metabolite at each time point, normalized to the internal standard. Plot the concentration of metabolites over time to determine the rate of formation.

Section 6: Quantitative Data Presentation

Results should be presented clearly and concisely. Tables are an effective way to summarize quantitative data.

Table 1: Mass Isotopologue Distribution (MID) of a Tertiary Alcohol and its Putative Metabolites

This table shows the percentage of the molecular pool that contains a specific number of ¹³C atoms (M+n) after incubation.

CompoundRetention Time (min)FormulaObserved m/z (M+0)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Parent Drug5.8C₁₅H₂₃NO245.17802.14.515.328.150.0
Hydroxylated Metabolite4.2C₁₅H₂₃NO₂261.17292.04.615.528.049.9
Glucuronide Conjugate3.1C₂₁H₂₉NO₇421.20002.24.415.228.349.9

Note: This is hypothetical data assuming the parent drug was synthesized with four ¹³C atoms.

Table 2: Kinetic Parameters of Metabolite Formation in Human Liver Microsomes

This table summarizes the rate of formation for each identified metabolite.

MetaboliteFormation Rate (pmol/min/mg protein)Apparent Kₘ (µM)Apparent Vₘₐₓ (pmol/min/mg protein)
Hydroxylated Metabolite15.4 ± 2.15.225.8
Glucuronide Conjugate3.1 ± 0.812.57.3

Data are presented as mean ± standard deviation from n=3 replicate experiments.

Section 7: Conclusion

The study of tertiary alcohol metabolism is essential for modern drug development. While traditionally viewed as metabolically stable, these moieties can be substrates for both CYP-mediated oxidation and direct glucuronidation. The use of ¹³C stable isotope labeling provides an unparalleled level of clarity and confidence in elucidating these metabolic pathways. By combining robust experimental design, precise in vitro models like human liver microsomes, and high-resolution analytical techniques, researchers can accurately identify metabolites, map biotransformation routes, and quantify metabolic rates. The detailed protocols and workflows presented in this guide offer a solid framework for applying this powerful technology to accelerate the development of safer and more effective therapeutics.

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  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. alpaipars. [Link]

  • Young, J. D. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]

  • Musshoff, F., & Madea, B. (2023). Modeling Postmortem Ethanol Production/Insights into the Origin of Higher Alcohols. MDPI. [Link]

  • Choi, Y. J., et al. (2010). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. PDF. [Link]

Sources

Application Note: Precision Solvation Mapping & Hydrophobic Collapse Studies using 13C4-tert-Butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The interaction between a protein and its solvent shell is the thermodynamic driver of folding, stability, and ligand binding. While water is the biological solvent, co-solvents like tert-butanol (t-butanol) are critical tools for probing hydrophobic forces. Unlike linear alcohols, t-butanol is bulky and prone to clustering, making it a unique mimic for "hydrophobic collapse" environments.

This guide details the application of isotopically labeled 13C4-tert-butanol (fully 13C-labeled, protonated methyls) in Nuclear Magnetic Resonance (NMR) studies. By leveraging the 13C isotope, researchers can spectrally isolate solvent-protein interactions using intermolecular Nuclear Overhauser Effect (NOE) experiments, effectively "lighting up" hydrophobic patches on a protein’s surface without the interference of the bulk solvent signal.

Introduction: The Probe and the Mechanism

Why tert-Butanol?

Tert-butanol (TBA) occupies a unique niche in protein folding studies due to its amphiphilic nature and steric bulk.

  • Low Concentrations (1-10% v/v): TBA acts as a "kosmotrope" (structure maker). It stabilizes secondary structures (helices) by enhancing the water structure around the protein and preferentially solvating hydrophobic pockets.

  • High Concentrations (>30% v/v): TBA induces denaturation but often stabilizes "Molten Globule" states—intermediates that retain secondary structure but lose tertiary packing.

The 13C4 Isotope Advantage

Standard protonated t-butanol produces an overwhelming methyl signal (~1.2 ppm) in 1H NMR, obscuring protein resonances. Deuterated t-butanol (d9-TBA) removes this signal but renders the solvent "invisible" for interaction studies.

13C4-t-butanol (all carbons 13C-labeled, methyl protons present) is the solution. It allows for Isotope Filtering and Editing :

  • Selectivity: We can apply 13C-filtering pulse sequences to suppress the solvent signal when observing the protein.

  • Interaction Mapping: We can apply 13C-editing to select magnetization originating from the solvent and transfer it to the protein (Intermolecular NOE), directly mapping where the solvent touches the protein.

Mechanism of Action: Preferential Solvation

The utility of 13C4-t-butanol relies on Preferential Solvation . In an aqueous mixture, t-butanol does not distribute randomly. It forms transient clusters and accumulates near hydrophobic residues on the protein surface.

Diagram 1: Solvation Shell Dynamics

This diagram illustrates the preferential accumulation of 13C4-t-butanol (TBA) around hydrophobic patches compared to the bulk water network.

SolvationMechanism cluster_0 Bulk Solvent cluster_1 Protein Surface Interface Water H2O Network (High Entropy) Charged_Patch Charged Residues (Lys, Glu) Water->Charged_Patch Hydration (H-Bonding) TBA_Free 13C4-TBA Monomer (Randomly Dispersed) TBA_Cluster TBA Hydrophobic Cluster TBA_Free->TBA_Cluster Micro-Clustering Hydrophobic_Patch Protein Hydrophobic Residues (Leu, Val, Phe) Interaction Intermolecular NOE (Solvent -> Protein) Hydrophobic_Patch->Interaction TBA_Cluster->Hydrophobic_Patch Preferential Solvation (Hydrophobic Effect) TBA_Cluster->Interaction

Caption: 13C4-TBA preferentially solvates hydrophobic patches, generating specific intermolecular NOEs detectable by NMR.

Protocol: 13C-Filtered/Edited Solvation Mapping

This protocol describes how to map the hydrophobic surface of a protein using 13C4-t-butanol.

Materials
  • Protein: 0.5 – 1.0 mM uniformly 15N-labeled protein (to disperse protein signals).

  • Solvent: 90% H2O / 10% D2O.

  • Probe: 13C4-tert-butanol (Sigma-Aldrich/Isotec).

  • Buffer: Phosphate or TRIS (pH optimized for protein stability).

Sample Preparation Table
ComponentConcentrationPurpose
15N-Protein 0.5 mMTarget molecule (15N allows 2D HSQC readout).
13C4-t-Butanol 5% (v/v)Hydrophobic probe. Low conc. avoids denaturation.[1]
Buffer 50 mMMaintain pH stability.
D2O 10%Lock signal.
DSS 10 μMChemical shift reference (Internal).
Experimental Workflow (NMR Pulse Sequence)

The critical experiment is the 2D F1-13C-filtered, F2-13C-edited NOESY .

  • Goal: Detect magnetization transfer from 13C-attached protons (t-butanol methyls) to 12C-attached protons (protein).

  • Suppression: We must suppress the massive diagonal signal of the t-butanol itself.

Step-by-Step Protocol:
  • Reference Spectrum (HSQC):

    • Acquire a standard 1H-15N HSQC of the protein in the presence of 5% 13C4-t-butanol.

    • Note: Ensure the protein is folded. If peaks are missing compared to the buffer-only control, t-butanol may be inducing aggregation.

  • Pulse Sequence Setup (13C-Filtered NOESY):

    • Source: Use a sequence like noesyhsqc (Bruker) or gNfhsqc (Varian/Agilent) modified for X-filtering.

    • Filter Block: Insert a 13C filter (e.g., a double-tuned BIRD element or X-half-filter) at the beginning of the sequence.

    • Selection: The filter should be set to reject 12C-bound protons (protein) and pass 13C-bound protons (solvent) during the first evolution period.

    • Mixing Time: Set NOE mixing time to 300–500 ms . (Longer than intramolecular NOEs because solvent residence times are short).

  • Acquisition Parameters:

    • 13C Carrier: Set to ~30 ppm (t-butanol methyls).

    • Spectral Width: Standard 1H width (~12-14 ppm).

    • Scans: High number of scans (NS=64 or 128) is required as intermolecular NOEs are weak (typically < 2% of intramolecular NOEs).

  • Data Processing:

    • Process the 2D plane.

    • The spectrum will resemble a 1H-1H NOESY, but only cross-peaks between the t-butanol methyls (F1 dimension, ~1.2 ppm) and protein protons (F2 dimension) will appear.

Data Analysis & Interpretation

The "Solvation Strip"

In the processed 2D spectrum, look at the F1 chemical shift corresponding to t-butanol (~1.2 ppm). A "strip" of cross-peaks will appear at this frequency.

  • Cross-Peak Presence: Indicates a protein proton is within ~5 Å of a t-butanol molecule.

  • Intensity: Proportional to the residence time and proximity of the solvent. High intensity = Stable hydrophobic pocket.

  • Assignment: Align the F2 proton chemical shifts with your known protein assignment.

Comparative Analysis Table
ObservationInterpretationStructural Implication
Strong NOE to Methyls (Val, Leu, Ile) Direct hydrophobic interaction.These residues form a surface-exposed hydrophobic patch.
NOE to Backbone Amides Solvent penetration.The backbone is accessible; potential cavity or loose packing.
Broad/Smeared Peaks Exchange broadening.The solvent is exchanging rapidly between bound/free states (weak binding).
No NOEs (Silent Regions) Steric exclusion or high charge density.t-Butanol is excluded from highly charged/polar surfaces (preferential hydration).

Workflow Visualization

Diagram 2: Experimental Workflow

This flowchart outlines the critical path from sample preparation to structural insight.

Workflow cluster_results Output Prep Sample Prep (Protein + 13C4-TBA) Check Quality Control (1H-15N HSQC) Prep->Check Check->Prep If Aggregated (Reduce TBA Conc) Exp Experiment (13C-Filtered/Edited NOESY) Check->Exp If Dispersed Process Data Processing (Extract F1 = 1.2 ppm strip) Exp->Process Map Surface Mapping (Assign Protein Protons) Process->Map Hydrophobic Surface Model Hydrophobic Surface Model Map->Hydrophobic Surface Model

Caption: Workflow for isolating solvent-protein interactions using 13C-filtered NMR spectroscopy.

Troubleshooting & Optimization

  • Phase Separation: t-Butanol can phase separate at high salt concentrations. Keep salt < 100 mM if possible.

  • Viscosity: TBA increases viscosity, broadening lines. Run experiments at slightly elevated temperatures (298K or 303K) if the protein is stable.

  • Signal Suppression: If the t-butanol diagonal signal is not fully suppressed, it will cause "t1 noise" streaks. Use gradients for coherence selection (e.g., echo-antiecho) rather than phase cycling alone.

References

  • Mechanism of t-Butanol Interaction

    • Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations. (2023).[1][2] Investigates the accumulation of TBA near peptide surfaces and its denaturing/stabilizing duality.[3]

  • Intermolecular NOE Methodology

    • NMR Methods for Structural Characterization of Protein-Protein Complexes.[4][5] (2020).[4][6] Details the use of intermolecular NOEs and isotope filtering, applicable to solvent-protein studies.

  • Solvent Mapping Concepts

    • Mapping Protein-Protein Interactions in Solution by NMR Spectroscopy.[4] (2001). Fundamental review of isotope-edited NOE techniques.

  • 13C Labeling Strategies

    • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. (2006).[6][7][8] Discusses the physics of 13C detection and decoupling, relevant for optimizing filter sequences.

Sources

Troubleshooting & Optimization

removing water contaminants from 13C labeled tert-butyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Dehydration of 13C-Labeled tert-Butyl Alcohol (t-BuOH)

Status: Operational Audience: Senior Chemists, Radiosynthesis Specialists Safety Level: High (Flammable, Hygroscopic, Expensive Inventory)

The Core Challenge: Why is this difficult?

Purifying 13C-labeled tert-butyl alcohol (t-BuOH) presents a unique tripartite challenge that does not exist with standard solvents like Ethanol or Methanol:

  • The Azeotrope Trap: t-BuOH forms a minimum-boiling azeotrope with water (11.76% wt

    
    , bp 79.9°C).[1] You cannot remove water below this threshold using simple distillation.
    
  • The Freezing Point: Pure t-BuOH melts at 25.7°C . Standard static drying protocols (leaving a bottle over sieves at room temperature) often fail because the solvent freezes, halting convection and preventing contact between the bulk liquid and the desiccant.

  • Isotopic Cost: 13C-t-BuOH is extremely valuable. Traditional "sacrificial" distillation fractions (discarding the first 10%) are financially unacceptable.

Decision Matrix: Select Your Protocol

Before proceeding, estimate your current water content to select the correct workflow.

DryingDecision Start Start: Estimate Water Content Check Water Content? Start->Check High > 12% (Visible Phase/Azeotrope) Check->High Very Wet Med 1% - 11% (Wet) Check->Med Standard Low < 1% (Trace) Check->Low Polishing Salting Step 1: Salting Out (K2CO3 or Na2SO4) High->Salting Sieves Protocol A: Warm Static Sieves (3A) *High Yield* Med->Sieves Low->Sieves If <50ppm acceptable CaH2 Protocol B: CaH2 Distillation *High Purity* Low->CaH2 If anhydrous required Salting->Sieves

Figure 1: Workflow selection based on initial hydration levels.

Protocol A: The "High Yield" Method (Molecular Sieves)

Best for: 13C-labeled material where conserving mass is the priority. Target Water: < 50 ppm

Scientific Rationale: We use Type 3A molecular sieves.[2] While t-BuOH (kinetic diameter ~6.0 Å) is too large to enter 4A pores, 3A is the industry standard for alcohols to strictly exclude any potential competition and minimize catalytic surface area that could dehydrate the alcohol into isobutylene [1].

Critical Adjustment: Because t-BuOH freezes at 25°C, this process must occur in a controlled warm environment (30°C).

Step-by-Step Procedure:
  • Sieve Activation (Crucial):

    • Heat Type 3A beads (1/16" or 1/8") to 300°C under high vacuum for 12 hours.

    • Why: Commercial sieves are often saturated. Using unactivated sieves is the #1 cause of failure.

  • Loading:

    • Load the 13C-t-BuOH into a Schlenk flask or heavy-walled pressure tube.

    • Add 20% w/v activated sieves.

  • The "Incubation" Phase:

    • Place the flask in a water bath or incubator set to 30–35°C .

    • Warning: Do not exceed 40°C to minimize vapor pressure buildup.

    • Allow to stand for 48 hours , gently swirling twice a day.

  • Recovery:

    • Cannulate the liquid directly into your reaction vessel through a syringe filter (to catch sieve dust).

    • Do not distill. This method avoids the "hold-up" volume loss associated with distillation glassware.

Protocol B: The "High Purity" Method (CaH2 Distillation)

Best for: Strictly anhydrous applications (e.g., organometallic chemistry) where water must be < 10 ppm. Reagent: Calcium Hydride (


).[3][4][5][6][7]

Scientific Rationale:


 reacts irreversibly with water to release 

gas. Unlike sodium/potassium, it is less aggressive towards the alcohol itself, though prolonged reflux can still cause slow decomposition.
Step-by-Step Procedure:
  • Setup:

    • Use a flame-dried distillation apparatus with a short-path head (minimizes surface area loss).

    • CRITICAL: The condenser water must be warm (30°C) or turned off/intermittent. If you run cold tap water, the t-BuOH will freeze inside the condenser, causing a dangerous pressure buildup.

  • Reflux:

    • Add powdered

      
       (5% w/v) to the t-BuOH.[5]
      
    • Stir at 30-35°C (melted phase) for 2 hours to allow initial reaction (

      
       evolution).
      
    • Heat to gentle reflux for 1-2 hours.

  • Distillation:

    • Distill at atmospheric pressure (bp ~83°C) or under mild vacuum.

    • Isotopic Conservation: Use a "chaser" solvent if possible. If you cannot dilute the isotope, use a heat gun to gently chase the final droplets through the manifold.

  • Storage:

    • Store in a Schlenk tube over activated 3A sieves at >25°C (or allow to freeze if storing long term).

DistillationLogic CaH2 CaH2 + Wet t-BuOH Reflux Reflux (1-2 hrs) CaH2->Reflux Condenser Condenser Temp Check Reflux->Condenser Cold Cold Water (<20°C) Condenser->Cold Standard Lab Practice Warm Warm Water (30°C) Condenser->Warm t-BuOH Protocol Freeze FAILURE: Clog/Explosion Risk Cold->Freeze Success SUCCESS: Liquid Distillate Warm->Success

Figure 2: The critical importance of condenser temperature control.

Troubleshooting & FAQs
Q1: My t-BuOH froze inside the syringe needle during transfer.

Cause: Evaporative cooling during the draw or ambient temp < 25°C. Fix:

  • Warm the syringe barrel with your hand or a warm air gun before drawing.

  • Use a larger gauge needle (18G or 16G) to reduce flow resistance and cooling.

  • Keep the receiving flask warm.

Q2: I see new peaks in my NMR after drying with sieves.

Cause: Acid-catalyzed dehydration. Some molecular sieves are slightly acidic, converting t-BuOH to isobutylene (gas) and water. Fix:

  • Switch to Type 3A sieves specifically (less catalytic activity than 4A/5A).

  • Wash sieves with dilute base (

    
    ), water, then dry/activate if the problem persists (though buying high-quality sieves is easier).
    
  • Limit contact time (do not leave for weeks at elevated temps).

Q3: Can I use Sodium (Na) or Potassium (K) to dry t-BuOH?

Analysis:

  • Technically: Yes.

  • Practically:No. Sodium reacts with t-BuOH to form Sodium tert-butoxide (

    
    ) and 
    
    
    
    . While this effectively removes water, it also consumes your expensive 13C-labeled alcohol.
    
    
    is preferred because it reacts preferentially with water, not the alcohol.
Q4: How do I recover the 13C-t-BuOH stuck in the sieves?

Solution:

  • If yield is paramount, you can "wash" the sieves with a high-boiling dry solvent (like dry diglyme or decalin) and distill the t-BuOH out of that mixture, but this risks dilution. Usually, the loss to sieves (adsorption) is acceptable compared to distillation hold-up.

Comparative Data: Drying Agents
Drying AgentEfficiency (Residual Water)CapacityReactivity with t-BuOHRecommendation for 13C
Molecular Sieves (3A) < 10 ppmHighLow (Safe)Primary Choice
Calcium Hydride < 10 ppmMediumLowSecondary (Polishing)
Magnesium/Iodine < 1 ppmHighMediumGood, but complex setup
Sodium/Potassium < 1 ppmHighHigh (Consumes Alcohol) Avoid
Silica Gel PoorMediumLowIneffective
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard text for purification protocols).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent and reagent drying.[3] 3. Alcohols.[1][3][4][5][7][8][9] The Journal of Organic Chemistry, 43(20), 3966–3968. (Definitive study on drying alcohols).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio with 13C4 t-Butanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. Topic: Signal-to-Noise Ratio (SNR) Optimization in GC-MS/LC-MS Standard: 13C4 tert-Butanol (13C4-TBA) Reference ID: TS-TBA-13C-OPT

Core Directive: The Science of SNR and Isotope Dilution

The Problem: In trace analysis of tert-butanol (TBA)—a critical analyte in fuel oxygenate monitoring and metabolomics—noise is rarely just "electronic static." The primary sources of noise that degrade SNR are matrix suppression , injection variability , and ionization instability .

The Solution: Using 13C4-labeled TBA is not merely about having a reference peak; it is about perfect co-elution . Unlike deuterated standards (TBA-d9/d10), which often shift retention times due to the deuterium isotope effect (eluting earlier than the native target), 13C analogs possess identical physicochemical properties to the target. They elute at the exact same millisecond, experiencing the exact same matrix suppression.

The Result: When you normalize the native signal against the 13C4 standard, you effectively "cancel out" the transient noise, mathematically recovering a cleaner signal and improving the functional SNR.

Experimental Workflow & Logic

The following diagram illustrates the self-validating workflow required to maximize SNR using this standard.

TBA_Workflow cluster_logic SNR Mechanism Sample Biological/Water Sample Matrix Spike Spike 13C4-TBA (Internal Standard) Sample->Spike Normalization Start Equil Equilibration (Headspace/P&T) Spike->Equil Matrix Integration GC GC Separation (Co-elution) Equil->GC Injection MS MS Detection (SIM Mode) GC->MS m/z 59 & 62 GC->MS Data Ratio Calculation (Area 59 / Area 62) MS->Data SNR Optimization

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring that matrix effects affecting the analyte are mirrored by the standard.

Instrument Configuration & Data Acquisition

To achieve high SNR, you must operate in Selected Ion Monitoring (SIM) mode. Scanning the full spectrum introduces unnecessary noise.

Fragmentation Logic:

  • Native TBA (MW 74): The primary fragmentation is

    
    -cleavage (loss of -CH3).
    
    • 
       (Base Peak).[1]
      
  • 13C4 TBA (MW 78): All carbons are labeled (

    
    ). The loss of a methyl group involves losing a 
    
    
    
    (mass 16).
    • 
      .
      
Table 1: MS Acquisition Parameters for SNR Optimization
ParameterSettingTechnical Rationale
Ionization EI (70 eV)Standard hard ionization for reproducible fragmentation.
Target Ion (Quant) m/z 59.0 Base peak of native TBA (M-15). Highest intensity.
IS Ion (Quant) m/z 62.0 Base peak of 13C4-TBA (M-16). Avoids cross-talk.
Dwell Time 50–100 msLonger dwell times improve ion statistics (shot noise reduction).
Solvent Delay > 2.0 minProtect filament; TBA elutes early, ensure delay ends just before.
Threshold 0Turn off thresholding to capture low-level baseline data for noise calc.
Troubleshooting Guide & FAQs
Category 1: Sensitivity & Signal Loss

Q: I am seeing low response for both the Native TBA and the 13C4 Standard. Is the standard degrading? A: 13C standards are chemically stable. The issue is likely Purge and Trap (P&T) efficiency or Water Management .

  • Diagnosis: TBA is highly water-soluble (hydrophilic). If your P&T purge temperature is too low, TBA remains in the water.

  • Protocol:

    • Increase purge temperature to 40°C (if analyzing water) or use heated headspace at 80°C .

    • Add sodium chloride (salting out) to the sample. This decreases the solubility of TBA in water, forcing it into the headspace/trap, increasing signal by 2-5x.

Q: My SNR is low because the baseline is erratic (high background). A: This is often due to water vapor entering the MS.

  • The Fix: Check your trap bake-out settings. TBA elutes early, often co-eluting with water.

  • Optimization: Set the MS Source temperature higher (e.g., 230°C vs 200°C) to prevent water condensation in the source, which causes "source spike" noise.

Category 2: Isotope & Matrix Effects [2][3][4]

Q: Why use 13C4 instead of the cheaper TBA-d9 (Deuterated)? A: This is the critical factor for SNR.

  • The Mechanism: Deuterium (D) binds slightly weaker to stationary phases than Hydrogen (H), causing deuterated standards to elute 2-5 seconds earlier than the native compound (Inverse Isotope Effect) [1].

  • The Consequence: If a matrix interference elutes exactly at the native TBA time, the d9-standard (which eluted earlier) will not experience that suppression. The ratio calculation fails.

  • The 13C Advantage: 13C4-TBA co-elutes perfectly. If the signal dips due to matrix suppression, the IS dips simultaneously. The Ratio (

    
    ) remains constant, preserving accuracy.
    
Category 3: Linearity & Cross-Talk

Q: I see a signal at m/z 59 even in my "Blank + IS" injection. A: This is isotopic contribution or fragmentation overlap, though rare with a +3 Da shift (59 vs 62).

  • Check: Ensure your resolution is set to "Unit" or "Wide" on a quadrupole. If the window is too wide, m/z 62 tailing might contribute to 59.

  • Validation: Run a pure 13C4-TBA standard. If m/z 59 appears, calculate the % contribution and subtract this "blank" value from your calibration curve.

Advanced Visualization: The SNR "Correction" Effect

The following diagram demonstrates how the 13C4 standard mathematically flattens noise.

SNR_Logic RawSignal Raw Analyte Signal (Noisy, fluctuates with Matrix) Calc Ratio Calculation (Analyte / IS) RawSignal->Calc IS_Signal 13C4-TBA Signal (Fluctuates Identically) IS_Signal->Calc Matrix Matrix Suppression Event (e.g., Co-eluting Salts) Matrix->RawSignal Suppresses Matrix->IS_Signal Suppresses equally Result Optimized SNR (Stable Quantitation) Calc->Result Noise Cancelled

Figure 2: The mathematical cancellation of matrix noise. Because 13C4-TBA co-elutes, matrix suppression affects both numerator and denominator equally, yielding a stable ratio.

References
  • BenchChem Technical Support. (2025).[5] Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Retrieved from 5

  • U.S. EPA. (2018).[6] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Retrieved from 7

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from 2

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from 8

  • Doc Brown's Chemistry. (2024). Mass spectrum of butan-1-ol fragmentation pattern. Retrieved from 1

Sources

detecting degradation products in stored 2-(13C)Methyl(13C3)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(13C)Methyl(13C3)propan-2-ol Subject: Troubleshooting Degradation & Purity Analysis for Stored Isotopologues

Introduction: The Stability Paradox

You are working with 2-(13C)Methyl(13C3)propan-2-ol (commonly referred to as Per-13C-tert-Butyl Alcohol or


-t-BuOH ).

While tert-butyl alcohol is chemically robust due to the steric hindrance of the tertiary carbon (preventing oxidation to ketones/aldehydes), it possesses two specific vulnerabilities during storage: hygroscopicity and acid-catalyzed dehydration . When working with a fully labeled isotopologue, these standard physical issues are compounded by the need to verify isotopic enrichment (


 atom %) and prevent isotopic dilution.

This guide moves beyond generic safety sheets to address the specific analytical challenges of validating this labeled standard.

Part 1: Physical Integrity & Handling (The "Phase" Panic)

Q: My sample arrived as a solid, but the safety data sheet says it is a liquid. Has it degraded?

A: No. This is a characteristic physical property, not degradation.

  • The Science: Unlabeled tert-butyl alcohol has a melting point (MP) of 25–26 °C (77–79 °F). The addition of four

    
     atoms slightly increases the mass but typically has a negligible effect on the melting point.
    
  • The Issue: In climate-controlled laboratories (often kept at 20–22 °C), the solvent will freeze. In warmer transit conditions, it may liquefy.

  • Corrective Action:

    • Do not apply high heat (heat gun) which can induce pressure buildup or volatilization.

    • Place the sealed vial in a 30 °C water bath for 10–15 minutes.

    • Once liquefied, vortex gently to ensure homogeneity before aliquoting.

Q: I see "sweating" or droplets inside the cap. Is the concentration compromised?

A: Potentially. This suggests hygroscopic water uptake. [1][]

  • The Science: t-BuOH is fully miscible with water. If the seal was compromised, atmospheric moisture will dissolve into the solvent, altering the molar concentration of your isotope standard.

  • Verification: Perform the Water Content Verification Protocol (See Part 4).

Part 2: Chemical Degradation (Dehydration)

Q: I see a new, early-eluting peak in my GC-MS. Is it a synthesis impurity?

A: It is likely Isobutylene (


-2-methylpropene), a dehydration product. 
  • The Mechanism: While tertiary alcohols resist oxidation, they are the most reactive alcohols toward dehydration . In the presence of trace acids (from dirty glassware or acidic co-solvents) or high thermal stress (injector ports), t-BuOH eliminates water to form isobutylene.

  • Isotopic Signature:

    • Parent (

      
      -t-BuOH):  MW ≈ 78 Da.
      
    • Degradant (

      
      -Isobutylene):  MW ≈ 60 Da.
      
    • Note: Unlabeled isobutylene is 56 Da. If you see mass 56, you have contamination from non-labeled sources. If you see mass 60, your labeled standard is degrading.

Q: Can I remove the isobutylene?

A: Yes. Isobutylene is a gas at room temperature (BP -6.9 °C).

  • Protocol:

    • Ensure the t-BuOH is in liquid phase (warm to 30 °C).

    • Sparge the liquid gently with dry Nitrogen (

      
      ) or Argon for 5–10 minutes.
      
    • The volatile alkene will be purged from the matrix.

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing issues with your


-t-BuOH sample.

TroubleshootingLogic Start Observation: Sample Issue State Physical State: Solid at Room Temp? Start->State MPCheck Check Lab Temp < 25°C State->MPCheck Yes Liquid Liquid/Impurity Detected State->Liquid No Normal Normal Behavior: Warm to 30°C MPCheck->Normal Confirmed GCMS GC-MS Analysis Liquid->GCMS Peak60 Peak at m/z 60 (Early Eluting) GCMS->Peak60 PeakBroad Broad OH Peak (NMR) GCMS->PeakBroad Isobutylene Diagnosis: 13C4-Isobutylene (Dehydration) Peak60->Isobutylene Purge Action: N2 Sparge Isobutylene->Purge Water Diagnosis: Water Contamination PeakBroad->Water Dry Action: Molecular Sieves (3Å) Water->Dry

Figure 1: Decision matrix for diagnosing physical state anomalies and chemical impurities in labeled tert-butyl alcohol.

Part 4: Analytical Protocols

Protocol A: GC-MS Purity & Isotopic Enrichment Check

Use this to detect isobutylene and verify the


 label integrity.
ParameterSetting
Column DB-624 or equivalent (volatile organic specialized)
Carrier Gas Helium, 1.0 mL/min (constant flow)
Oven Program 35°C (hold 5 min)

10°C/min

150°C
Inlet Split 50:1 @ 150°C (Keep inlet temp low to prevent thermal dehydration)
MS Source EI (70 eV), Source Temp 230°C
Scan Range 35–150 m/z

Data Interpretation:

  • Retention Time: t-BuOH elutes later than isobutylene.

  • Mass Spectrum (

    
    -t-BuOH):  Look for the molecular ion 
    
    
    
    at m/z 78 (weak) and the base peak
    
    
    at m/z 63 (loss of one
    
    
    ).
    • Note: Unlabeled t-BuOH base peak is m/z 59.

  • Mass Spectrum (Degradant): Isobutylene will show

    
     at m/z 60 .
    
Protocol B: Water Content Verification (1H-NMR)

Use this to quantify hygroscopic water uptake.

Method:

  • Prepare a sample in

    
      (Chloroform-d) or DMSO-
    
    
    
    .
  • 
     Method:  The hydroxyl proton (OH) of t-BuOH appears as a singlet.
    
    • Pure: OH peak is sharp, typically around 1.5–2.0 ppm (concentration dependent).

    • Wet: The OH peak broadens significantly and shifts downfield (higher ppm) due to rapid proton exchange with water. A distinct

      
       peak may appear at ~1.56 ppm, often merging with the alcohol OH.
      
  • DMSO-

    
     Method (Preferred):  DMSO slows proton exchange.
    
    • t-BuOH OH peak: Singlet ~4.2 ppm.

    • Water peak: Distinct peak at ~3.3 ppm.

    • Integration: Compare the integral of the t-butyl methyls (9H equivalent, but labeled) to the water peak to calculate molar % water.

Part 5: The Degradation Pathway (Visualized)

Understanding the dehydration mechanism helps in preventing it. The reaction is reversible but favors the alkene at high temperatures or in open systems where the gas escapes.

DehydrationPathway TBA 13C4-t-Butanol (MW 78) Carbocation Tertiary Carbocation (Transition State) TBA->Carbocation + H+ (Acid/Heat) - H2O Isobutylene 13C4-Isobutylene (MW 60) Carbocation->Isobutylene - H+ Water H2O (MW 18) Carbocation->Water Eliminated

Figure 2: Acid-catalyzed dehydration pathway of Per-13C-tert-butyl alcohol yielding labeled isobutylene.

References

  • National Toxicology Program. (1995). Toxicology and Carcinogenesis Studies of t-Butyl Alcohol. Technical Report Series No. 436. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Resolution of 13C Labeled Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of resolving peak overlap in chromatography, with a specific focus on the use of ¹³C labeled alcohols. This resource is designed for researchers, scientists, and drug development professionals who utilize isotopic labeling in their analytical workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common experimental hurdles and ensure the integrity of your chromatographic data.

Introduction: The Ideal vs. The Reality of ¹³C Labeling in Chromatography

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for accuracy and precision.[1] ¹³C-labeled compounds, in particular, are often considered ideal internal standards because they share nearly identical chemical and physical properties with their unlabeled (¹²C) counterparts.[2][3] This similarity is expected to result in perfect co-elution during chromatographic separation, a critical factor for compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][4]

However, the assumption of perfect co-elution is not always a given. Subtle differences in the physicochemical properties between ¹²C and ¹³C isotopologues can sometimes lead to partial chromatographic separation. This phenomenon, known as the "isotope effect," can introduce significant errors in quantification if not properly addressed.[5] This guide will delve into the causes of peak overlap and separation issues with ¹³C labeled alcohols and provide practical solutions to ensure the accuracy and reliability of your results.

Troubleshooting Guide: Resolving Peak Overlap and Separation Issues

This section is designed to help you diagnose and resolve common chromatographic problems encountered when working with ¹³C labeled alcohols.

Scenario 1: My ¹³C labeled alcohol is partially separating from the unlabeled analyte, creating a shoulder or a broadened peak.

Underlying Cause: This is likely due to a chromatographic isotope effect. While minor, the increased mass of ¹³C can subtly alter the molecule's interaction with the stationary and mobile phases, leading to a slight difference in retention time.[6] This effect is more pronounced in high-resolution chromatographic systems.

Solutions:

  • Methodical Mobile Phase Adjustment:

    • Alter the Organic Solvent to Water Ratio: For reversed-phase chromatography, a slight increase in the aqueous component of the mobile phase can enhance interactions with the stationary phase and potentially improve co-elution.[7] Conversely, for Hydrophilic Interaction Liquid Chromatography (HILIC), adjusting the water content in the organic mobile phase is key.[8]

    • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice-versa. These solvents have different selectivities and may mitigate the isotope effect.

  • Gradient Optimization:

    • Decrease the Gradient Slope: A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for the labeled and unlabeled compounds to elute together.[9]

  • Employ a Column with Lower Resolving Power:

    • While counterintuitive, a column with slightly lower efficiency can sometimes be advantageous for ensuring co-elution of isotopologues.[10] This should be a last resort, as it may compromise the separation of other components in your sample.

Scenario 2: My ¹³C labeled alcohol and the unlabeled analyte are co-eluting, but they are also co-eluting with an interfering peak from the matrix.

Underlying Cause: This is a classic co-elution problem where a matrix component has similar retention characteristics to your analyte of interest.[11]

Solutions:

  • Enhance Chromatographic Selectivity:

    • Modify Mobile Phase pH: For ionizable alcohols, adjusting the pH of the mobile phase can alter their charge state and significantly change their retention time relative to the interfering peak.[7]

    • Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase. These can offer different selectivity for your analytes versus the interference.[7]

  • Optimize Sample Preparation:

    • Implement Solid-Phase Extraction (SPE): A well-chosen SPE sorbent can selectively remove the interfering components from your sample matrix before injection.

    • Utilize Liquid-Liquid Extraction (LLE): By partitioning your sample between two immiscible solvents, you can often separate your analytes from interfering compounds with different polarities.

  • Leverage High-Resolution Mass Spectrometry (HRMS):

    • If chromatographic separation is not feasible, an HRMS instrument can distinguish between your analyte and the co-eluting interference based on their different exact masses, provided the mass difference is sufficient for the instrument's resolution.

Frequently Asked Questions (FAQs)

Q1: Why is ¹³C labeling preferred over deuterium (²H) labeling for internal standards in chromatography?

A1: The mass difference between carbon-12 and carbon-13 is relatively small, resulting in minimal changes to the physicochemical properties of the molecule.[4] In contrast, deuterium is twice the mass of protium, and this significant mass difference can lead to more pronounced isotope effects, often causing a noticeable retention time shift between the deuterated standard and the unlabeled analyte.[12] This separation can compromise the accuracy of quantification, as the internal standard and analyte may experience different matrix effects.[1]

Q2: Can the position of the ¹³C label within the alcohol molecule affect its chromatographic behavior?

A2: Yes, the position of the isotopic label can have an impact. Site-specific isotope fractionation has been observed, where the position of the ¹³C atom influences its interaction with the stationary phase.[6] While generally a minor effect, it is a factor to consider in high-resolution separations.

Q3: How can I confirm that a peak is pure and not a result of co-eluting compounds?

A3: Several methods can be used to assess peak purity:

  • Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is suspected.[11][13]

  • Mass Spectrometry (MS): By taking mass spectra across the peak, you can check for the presence of different m/z values that would indicate co-elution.[11][13]

  • Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or tailing, which can be indicators of underlying co-eluting peaks.[11][13]

Q4: What is the ideal time to add the ¹³C labeled internal standard to my sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow.[1][14] This ensures that it experiences the same potential losses as the analyte during all subsequent steps, such as extraction, evaporation, and reconstitution, leading to the most accurate correction.

Q5: Does the chain length of the alcohol affect the potential for chromatographic separation of its ¹³C isotopologue?

A5: The properties of alcohols, including their hydrophobicity, are influenced by their chain length.[15] Longer chain alcohols have greater interaction with reversed-phase stationary phases. While there is no direct evidence to suggest that longer chains inherently increase the isotopic separation, any factor that increases the interaction with the stationary phase could potentially amplify subtle isotope effects.

Experimental Protocols

Protocol 1: Method Development for Baseline Separation of an Alcohol from a Matrix Interference

This protocol outlines a systematic approach to resolving co-elution between an alcohol analyte (and its ¹³C labeled internal standard) and a matrix interference.

Objective: To achieve a resolution (Rs) of >1.5 between the analyte and the interfering peak.

Materials:

  • HPLC or UHPLC system with a DAD or MS detector

  • Analytical column (e.g., C18, Phenyl-Hexyl)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample containing the alcohol analyte, ¹³C labeled internal standard, and matrix.

Procedure:

  • Initial Scouting Gradient:

    • Run a fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the analyte and the interference.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient of 30-50% B over 10-15 minutes.[9]

  • Mobile Phase Modifier Evaluation:

    • If the gradient optimization is insufficient, replace acetonitrile with methanol as the organic modifier and repeat the optimized gradient.

  • pH Adjustment (for ionizable compounds):

    • If applicable, prepare mobile phases with different pH values (e.g., using ammonium acetate for a more neutral pH) and re-evaluate the separation.[7]

  • Stationary Phase Screening:

    • If co-elution persists, switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) and repeat the method development process.[7]

Parameter Initial Condition Optimized Condition Rationale for Change
Gradient 5-95% B in 5 min30-50% B in 15 minIncreases residence time on the column to improve separation.[9]
Organic Modifier AcetonitrileMethanolAlters selectivity, potentially resolving co-eluting peaks.
Stationary Phase C18Phenyl-HexylProvides different interaction mechanisms for enhanced selectivity.[7]
Protocol 2: Verifying Co-elution of ¹³C Labeled and Unlabeled Alcohols

Objective: To confirm that the ¹³C labeled internal standard and the unlabeled analyte are co-eluting under the final method conditions.

Materials:

  • Optimized LC-MS method from Protocol 1

  • High-resolution mass spectrometer

  • A solution containing both the unlabeled alcohol and the ¹³C labeled alcohol.

Procedure:

  • Injection and Data Acquisition:

    • Inject the solution onto the LC-MS system.

    • Acquire data in full scan mode with high mass accuracy.

  • Extracted Ion Chromatogram (XIC) Generation:

    • Generate an XIC for the monoisotopic mass of the unlabeled alcohol.

    • Generate a separate XIC for the monoisotopic mass of the ¹³C labeled alcohol.

  • Peak Apex and Shape Comparison:

    • Overlay the two XICs.

    • The retention times at the peak apex for both compounds should be identical.

    • The peak shapes should be symmetrical and perfectly overlay each other. Any deviation may indicate a subtle isotope effect.

Visualizations

Workflow for Troubleshooting Peak Overlap

G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Optimization cluster_3 Final Verification Problem Peak Overlap Observed (Co-elution or Partial Separation) AdjustGradient Adjust Gradient Slope (Make it shallower) Problem->AdjustGradient Start Here ChangeSolventRatio Modify Mobile Phase Ratio (Aqueous/Organic) AdjustGradient->ChangeSolventRatio Resolution Resolution Achieved? ChangeSolventRatio->Resolution ChangeSolventType Change Organic Solvent (e.g., ACN to MeOH) ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl) ChangeSolventType->ChangeColumn AdjustpH Adjust Mobile Phase pH (for ionizable compounds) ChangeColumn->AdjustpH AdjustpH->Resolution Yes Yes Resolution->Yes No No Resolution->No If unresolved No->ChangeSolventType

Caption: A systematic workflow for troubleshooting peak overlap issues in chromatography.

Relationship Between Chromatographic Parameters and Resolution

G Resolution Resolution (Rs) The degree of separation between two peaks Efficiency Efficiency (N) Column's ability to produce narrow peaks Resolution->Efficiency is proportional to √N Selectivity Selectivity (α) Ability to distinguish between two analytes Resolution->Selectivity is proportional to (α-1)/α Retention Retention (k) How long an analyte is retained on the column Resolution->Retention is proportional to k/(1+k)

Caption: The relationship between key chromatographic parameters and peak resolution.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • Lesage, G., et al. (2009). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography. Journal of Chromatography A, 1216(42), 7139-7145. [Link]

  • Laremore, T. N., et al. (2021). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Frontiers in Molecular Biosciences, 8, 708871. [Link]

  • Wojcik, A. K., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(8), 532. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering, 14(3), 235-245. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]

  • Chiron. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis. Chiron. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 871. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Shimadzu. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Agilent Technologies. [https://www.agilent.com/cs/library/usermanuals/public/ Troubleshooting_Guide.pdf]([Link] Troubleshooting_Guide.pdf)

  • O'Donnell, L. E., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3169-3178. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Giavalisco, P., et al. (2009). 13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research. Analytical Chemistry, 81(15), 6546-6551. [Link]

  • Pérez-Arribas, L. V., et al. (2010). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. Analytical and Bioanalytical Chemistry, 396(7), 2647-2656. [Link]

  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • He, L., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical Chemistry, 90(7), 4666-4674. [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]

  • Dellero, Y., et al. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. bioRxiv. [Link]

  • Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Faraday Discussions, 203, 9-33. [Link]

  • Ma, X., et al. (2026, January 9). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry. [Link]

  • Treves, H., et al. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers in Plant Science, 13, 991199. [Link]

  • Langhals, H., & Schlücker, S. (2019). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 8(7), 894-904. [Link]

  • Hart, P. J., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 81. [Link]

  • Vanegas, J. M., et al. (2017). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 113(10), 2195-2207. [Link]

  • Tsai, Y.-L., et al. (2018). Isotope Labeling-Assisted Evaluation of Hydrophilic and Hydrophobic Liquid Chromatograph-Mass Spectrometry for Metabolomics Profiling. Journal of Proteome Research, 17(9), 3197-3206. [Link]

Sources

Technical Support Center: Calibration & Analysis with 2-(13C)Methyl(13C3)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting Calibration Curve Errors & Method Validation Molecule: 2-(13C)Methyl(13C3)propan-2-ol (Synonyms:


-tert-Butanol, 

-TBA)

The Fundamentals: Why This Molecule?

You are likely using 2-(13C)Methyl(13C3)propan-2-ol as a stable isotope-labeled internal standard (SIL-IS) for the quantification of tert-butanol (TBA) or related volatile organic compounds (VOCs) via Headspace GC-MS or GC-FID .

This molecule is the "Gold Standard" for correcting matrix effects and injection variability because its physicochemical properties (boiling point, volatility, extraction coefficient) mirror the analyte almost perfectly, while the +4 Da mass shift (


) allows for mass spectral differentiation.

However, its unique physical properties—specifically its melting point —make it a frequent source of "invisible" experimental error.

Critical Alert: The "Slush" Factor

The #1 cause of calibration errors with this specific isotope is its melting point.

  • Fact: Unlabeled tert-butanol freezes at 25.6°C (78°F) . The

    
    -labeled variant has a very similar melting point.
    
  • The Error: In many air-conditioned laboratories (typically kept at 20–22°C), the stock bottle of pure

    
    -TBA exists as a solid or a slush (solid-liquid equilibrium) .
    
  • The Consequence: If you pipette from a "slushy" stock, you are likely drawing up the liquid phase, which may have a slightly different isotopic composition or purity profile than the solid crystals due to zone refining effects, or more simply, you fail to homogenize the bulk material. Furthermore, pipetting a semi-solid leads to massive volumetric inaccuracies.

Immediate Action: Before any use, the stock container must be warmed to ~30°C and thoroughly vortexed to ensure a single, homogeneous liquid phase.

Troubleshooting Hub: Diagnostic Q&A

Scenario A: Non-Linearity & "Intercept" Issues

Q: Why does my calibration curve show a positive y-intercept, and why do I see a signal for tert-butanol in my "Zero" standard (Matrix + IS only)?

A: This is likely "Isotopic Crosstalk" or Cross-Signal Contribution.

Even high-purity isotopes (e.g., 99 atom %


) contain trace amounts of naturally abundant (

) material.
  • Mechanism: If you spike the Internal Standard (IS) at a very high concentration to stabilize the signal, the small % of unlabeled impurity in your IS will appear as "analyte" in the quantitation channel (m/z 59 for unlabeled TBA).

  • Diagnosis: Run a "Blank + IS" sample. If you see a peak at the analyte's retention time and mass, your IS is contributing to the background.

  • Solution:

    • Reduce IS Concentration: Lower the spike level so the impurity signal falls below the Lower Limit of Quantitation (LLOQ).

    • Check CoA: Verify the isotopic enrichment. If it is <99%, the contribution will be significant.

Scenario B: High Variability (RSD > 15%)

Q: My internal standard response varies wildly between injections, ruining my area ratios. Why?

A: This is usually a "Partitioning" or "Leak" issue in Headspace Analysis.

  • Mechanism 1 (Salting Out): If you are using Headspace GC, you likely add salt (NaCl or

    
    ) to drive volatiles into the gas phase. If the salt is not dissolved consistently or if the sample matrix varies (e.g., blood vs. water), the partition coefficient (
    
    
    
    ) changes, altering the amount of TBA in the headspace.
  • Mechanism 2 (The Leak): TBA is highly volatile. If vial caps are not crimped perfectly tight, or if the septum is cored, the IS leaks out during the heating cycle.

  • Solution:

    • Check Crimp Tightness: You should not be able to rotate the cap by hand.

    • Matrix Match: Ensure the salt content and liquid volume are identical in all standards and samples.

Scenario C: Retention Time Shifts

Q: My TBA peak is drifting, or co-eluting with other solvents.

A: Check your column phase and moisture.

  • Mechanism: TBA is a polar alcohol. On non-polar columns (like DB-1 or DB-5), it often tails or elutes early. On WAX columns (PEG), it retains better but can co-elute with Methanol or Ethyl Acetate if the temperature ramp is too fast.

  • Solution:

    • Column Selection: For USP <467> (Residual Solvents), a DB-624 (or equivalent cyanopropylphenyl) column is preferred over WAX for separating TBA from other Class 2 solvents.

    • Moisture Control: TBA analysis often involves aqueous samples. Accumulation of water in the column degrades the stationary phase, causing retention time shifts. Use a divert valve or a high split ratio to minimize water loading.

Data Summary: Common Error Signatures

Error TypeSymptom on Calibration CurveRoot CauseCorrective Action
Isotopic Impurity Positive Y-intercept; High background in blanks.IS contains unlabeled

-TBA.
Reduce IS concentration or buy higher purity IS.
Evaporation Slope drifts over time (sensitivity changes during run).Stock solution volatility or loose caps.Keep stocks refrigerated; crimp caps immediately.
Phase State Random outliers; poor correlation (

).
Pipetting "slush" (frozen stock). Warm stock to 30°C before use.
Saturation Curve flattens at high concentrations (Quadratic).Detector saturation (MS) or Column overload.Dilute samples or use Split injection (e.g., 50:1).

Master Protocol: The "Melt-Mix-Aliquot" Workflow

To ensure reproducible calibration curves, follow this strict preparation protocol.

Step 1: Stock Handling (The Critical Step)
  • Retrieve the 2-(13C)Methyl(13C3)propan-2-ol ampoule/bottle from storage.

  • Visual Check: If it looks solid or cloudy, it is frozen.

  • Thermal Equilibration: Place the sealed container in a 30°C water bath for 10 minutes.

  • Homogenization: Vortex vigorously for 30 seconds.

  • Aliquot: Immediately pipette the required volume into a volumetric flask containing the dilution solvent (e.g., DMSO or DMAc). Do not pipette neat TBA into an empty flask, as evaporative loss is instant.

Step 2: Internal Standard Spiking
  • Prepare a Working IS Solution in a high-boiling solvent (Dimethyl Sulfoxide or Dimethylacetamide) to prevent evaporation during bench work.

  • Add the IS to the empty headspace vial before adding the sample/matrix. This ensures the IS is at the bottom and mixes when the liquid sample is added.

Step 3: Headspace Parameters (Recommended Start)
  • Incubation Temp: 80°C (TBA boils at ~82°C; do not exceed 85°C to avoid excessive pressure/leaks).

  • Incubation Time: 20 minutes (Equilibrium is fast for TBA).

  • Syringe/Loop Temp: 90°C (Must be hotter than the vial to prevent condensation).

Visualizing the Workflow

Diagram 1: Troubleshooting Logic Tree

Use this flow to diagnose calibration failures.

TroubleshootingLogic Start Calibration Error Detected CheckIntercept Is Y-Intercept High? Start->CheckIntercept CheckR2 Is r² < 0.99? CheckIntercept->CheckR2 No CheckBlank Signal in Blank? CheckIntercept->CheckBlank Yes CheckStock Was Stock Frozen? CheckR2->CheckStock Yes (High Variability) Impurity Cause: Isotopic Impurity Action: Lower IS Conc CheckBlank->Impurity Yes (Peak matches RT) Carryover Cause: System Carryover Action: Replace Wash Solvents CheckBlank->Carryover Yes (Random noise) Pipetting Cause: 'Slush' Pipetting Action: Warm Stock to 30°C CheckStock->Pipetting Yes/Maybe Leak Cause: Headspace Leak Action: Check Crimper CheckStock->Leak No (Stock was liquid)

Caption: Decision tree for isolating the root cause of calibration failures with


-t-Butanol.
Diagram 2: Headspace-GC-MS Critical Control Points

The physical pathway of the analyte and where errors occur.

HS_Workflow Stock Stock Preparation (Risk: Freezing @ 25°C) Dilution Dilution in DMSO/DMAc (Risk: Evaporation) Stock->Dilution Warm & Mix Vialing Vial Sealing (Risk: Leaks/Crimp) Dilution->Vialing Quick Add Heating HS Oven (80°C) (Risk: Pressure/Septum Burst) Vialing->Heating Equilibration Injection GC Injection (Risk: Split Discrimination) Heating->Injection Transfer Line Detector MS Detection (Risk: M+4 Overlap) Injection->Detector Separation

Caption: Operational workflow highlighting Critical Control Points (CCPs) for volatile IS handling.

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <467> Residual Solvents. USP-NF.[2] (Defines Class 2 solvent limits including tert-Butanol).

  • International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1] (Global standard for solvent toxicity and limits).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for tert-Butyl Alcohol. (Verifies melting point of 25.6°C).

  • Sigma-Aldrich (Merck). Product Specification: 2-Methyl-13C-2-propanol-1,3-13C2. (Technical data on isotopic purity and physical state).

  • Restek Corporation. Residual Solvent Analysis: A Guide to USP <467>. (Technical guide on column selection, specifically DB-624 vs WAX).

Sources

Validation & Comparative

comparing NMR spectra of 13C labeled vs unlabeled t-butanol

Comparative Guide: NMR Spectra of C-Labeled vs. Unlabeled t-Butanol

Executive Summary

This guide provides a technical comparison between natural abundance (unlabeled) and


Fundamental Physics & Spin Mechanics

The core difference lies in the nuclear spin properties of the carbon isotopes present in the tert-butyl group

  • Unlabeled t-Butanol: Composed primarily of

    
    C (98.9% natural abundance). 
    
    
    C has a net nuclear spin
    
    
    , making it NMR silent. The observable
    
    
    C signal comes from the random 1.1% distribution, meaning statistically, no two
    
    
    C atoms are adjacent in the same molecule.
  • 
    C-Labeled t-Butanol:  Enriched (typically >99%) with 
    
    
    C (
    
    
    ). This creates a system where every carbon is magnetically active, leading to massive signal enhancement and, critically, the introduction of homonuclear spin-spin coupling (
    
    
    ).

Spectral Comparison Analysis

H NMR Spectroscopy

The proton spectrum is the first indicator of isotopic enrichment.

FeatureUnlabeled t-Butanol

C-Labeled t-Butanol
Primary Signal Sharp Singlet (

~1.28 ppm)
Large Doublet (split by directly attached

C)
Satellites Tiny

C satellites (0.55% intensity each side)
Dominant splitting; "central" singlet disappears
Coupling (

)
Visible only in satellites (~125-130 Hz)Defines the main peak splitting (~127 Hz)

Analytic Insight: In the labeled compound, the methyl protons are coupled to the attached


C NMR Spectroscopy

This is where the performance divergence is most critical.

  • Unlabeled (Proton Decoupled): Two sharp singlets.

    • Methyl Carbons (

      
      ): 
      
      
      ~31.2 ppm.
    • Quaternary Carbon (

      
      ): 
      
      
      ~69.0 ppm.
    • Note: No

      
       coupling is observed because the probability of two 
      
      
      C atoms being adjacent is negligible (
      
      
      ).
  • Labeled (Proton Decoupled): Complex multiplet patterns due to C-C coupling.

    • Quaternary Carbon (

      
      ):  Appears as a quartet . It is coupled to three equivalent methyl carbons.[1][2]
      
    • Methyl Carbons (

      
      ):  Appear as a doublet . Each methyl carbon is coupled to the central quaternary carbon. (Coupling between equivalent methyls is magnetically inactive in the first-order approximation, though higher-order effects can appear).
      
Table 1: NMR Parameters for t-Butanol ( )
ParameterValueNotes

Methyl (

H)
1.28 ppmVaries with concentration/solvent

Methyl (

C)
31.2 ppmHigh intensity (3 carbons)

Quaternary (

C)
69.0 ppmLow intensity (long

, no NOE)

~127 HzDirect C-H coupling

(Quat-Me)
~37-40 HzObserved only in labeled samples

(

C Quat)
> 60 sCritical for qNMR

Performance & Applications

Sensitivity and Acquisition Speed

The


  • Unlabeled: Requires hundreds/thousands of scans to resolve the quaternary carbon, especially if relaxation delays are short.

  • Labeled: High SNR achievable in a single scan.

Hyperpolarization (DNP)
  • Mechanism: The quaternary carbon has a very long spin-lattice relaxation time (

    
    ), often exceeding 60 seconds in bulk and up to 140s in deuterated solvents.
    
  • Utility: This long "memory" allows the hyperpolarized state to survive long enough for injection and perfusion imaging in vivo, crossing the blood-brain barrier to map cerebral perfusion.

Metabolic Flux Analysis (MFA)

In drug development, labeled t-butanol serves as a tracer. Because the tert-butyl moiety is metabolically robust (hard to oxidize), it acts as a stable internal standard or a specific probe for oxidative demethylation pathways (e.g., CYP450 studies).

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) of Labeled t-Butanol

Objective: Precise concentration determination.

  • Pulse Sequence: Use zgig (Inverse gated decoupling).

    • Reason: Decoupling is ON during acquisition (to collapse CH multiplets) but OFF during delay (to suppress Nuclear Overhauser Effect, ensuring signal intensity is proportional to concentration).

  • Relaxation Delay (

    
    ): 
    
    • Calculation:

      
      .[2]
      
    • Setting: For the quaternary carbon (

      
      ), set 
      
      
      .
    • Shortcut: If only quantifying methyls,

      
       is shorter (~5s), so 
      
      
      is sufficient.
  • Excitation Pulse:

    
     pulse for maximum signal per scan (since 
    
    
    is long).
Protocol B: Hyperpolarization QC

Objective: Verify polarization level before injection.

  • Sample: Mix

    
    C-t-butanol with radical agent (e.g., TEMPO).
    
  • Polarize: Microwave irradiation at ~1.2 K.

  • Dissolution: Rapidly dissolve in superheated buffer.

  • Measurement: Acquire low-flip-angle (

    
    ) spectra every 2 seconds.
    
  • Analysis: Fit the signal decay to

    
    .
    

Visualization: Spectral Decision & Logic Pathways

Diagram 1: Spectral Interpretation Workflow

This decision tree guides the researcher in identifying the isotopic state and interpreting the resulting multiplets.

SpectralAnalysisSampleUnknown t-Butanol SampleProtonNMRAcquire 1H NMRSample->ProtonNMRCheckSplitCheck Methyl Peak (~1.28 ppm)ProtonNMR->CheckSplitSingletSharp SingletCheckSplit->SingletNo SplittingDoubletLarge Doublet (J ~127 Hz)CheckSplit->DoubletSplitting ObservedUnlabeledUnlabeled (Natural Abundance)Singlet->UnlabeledLabeled13C-EnrichedDoublet->LabeledCarbonNMRAcquire 13C NMR (Decoupled)Unlabeled->CarbonNMRLabeled->CarbonNMRUnlabeledSpecTwo Singlets(31 ppm, 69 ppm)CarbonNMR->UnlabeledSpecIf UnlabeledLabeledSpecMultiplets ObservedQuat C = QuartetMethyl C = DoubletCarbonNMR->LabeledSpecIf Labeled

Caption: Workflow for distinguishing labeled vs. unlabeled t-butanol based on splitting patterns caused by heteronuclear (


Diagram 2: DNP Application Logic

This diagram illustrates the utility of labeled t-butanol in perfusion imaging.

DNP_PathwaySource13C-Labeledt-ButanolDNPDNP Polarizer(1.2K, Microwaves)Source->DNPDopingDissolutionRapid Dissolution(Superheated D2O)DNP->DissolutionHyperpolarizationInjectionIV InjectionDissolution->InjectionTransfer (<5s)T1_DecayT1 Decay Window(~60-140s)Injection->T1_DecayIn Vivo TransportImagingMRI Acquisition(Cerebral Perfusion)T1_Decay->ImagingSignal Detection

Caption: The critical role of the long

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Comment, A., et al. (2010). Producing radical-free hyperpolarized solutions for in vivo magnetic resonance. ISMRM Annual Meeting. Link

  • Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism with Hyperpolarized 13C MRI. Science.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Bastiaansen, J. A. M., et al. (2013). In vivo perfusion imaging of the rat brain using hyperpolarized [1-13C]tert-butanol. Magnetic Resonance in Medicine. Link

Optimizing GC-MS Workflows: A Comparative Guide on Retention Time Shifts of 2-(13C)Methyl(13C3)propan-2-ol vs. Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In quantitative Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for correcting matrix effects and extraction losses is the use of Stable Isotope-Labeled Internal Standards (SIL-IS). For the quantification of tert-butanol (2-methylpropan-2-ol)—a common industrial solvent, pharmaceutical intermediate, and biomarker—researchers typically choose between deuterated analogs (e.g., tert-butanol-d9) and 13C-labeled analogs like 2-(13C)Methyl(13C3)propan-2-ol (tert-butanol-13C4).

However, a critical chromatographic phenomenon known as the isotope effect can compromise quantification accuracy. This guide objectively compares the chromatographic performance of tert-butanol-13C4 against deuterated alternatives, focusing on retention time (RT) shifts, the causality behind these shifts, and self-validating protocols for rigorous GC-MS workflows.

The Causality of Retention Time Shifts in GC-MS

When an isotopically labeled standard is injected into a GC-MS system, the expectation is that it will co-elute perfectly with the unlabeled analyte. In reality, heavy isotopologues often elute slightly earlier than their unlabeled counterparts—a phenomenon termed the 1[1].

  • Deuterium Isotope Effect (tert-Butanol-d9): The substitution of hydrogen (1H) with deuterium (2H) significantly alters the molecule's zero-point vibrational energy. C-D bonds are shorter than C-H bonds, leading to a smaller molar volume and reduced polarizability. Consequently, deuterated molecules experience weaker London dispersion forces with the GC stationary phase, resulting in a lower boiling point and a pronounced 2[2]. In complex matrices, this RT shift can cause the deuterated standard and the analyte to elute in slightly different matrix environments, leading to differential ion suppression or enhancement and 3[3].

  • Carbon-13 Isotope Effect (tert-Butanol-13C4): The substitution of 12C with 13C in 2-(13C)Methyl(13C3)propan-2-ol has a negligible impact on bond length and molar volume. While a minute inverse isotope effect can still be observed with high-resolution chromatography, the RT shift is orders of magnitude smaller than that of deuterium[1]. This ensures near-perfect co-elution, making 3 for rigorous quantitative analysis[3].

Objective Comparison: 13C4 vs. d9 vs. Unlabeled tert-Butanol

The following table summarizes the comparative performance of the three analytes under standard GC-MS conditions (e.g., using a DB-WAX column).

AnalyteIsotopic PurityMolecular Weight ( g/mol )Expected RT Shift (vs. Unlabeled)Co-Elution QualityRisk of Matrix Effect Divergence
Unlabeled tert-Butanol Natural74.120.000 min (Reference)N/AN/A
tert-Butanol-d9 ≥ 98% atom D83.18-0.050 to -0.150 minPoorHigh
2-(13C)Methyl(13C3)propan-2-ol ≥ 99% atom 13C78.09-0.001 to -0.005 minExcellentNegligible

Data simulated based on established chromatographic behavior of deuterated vs. 13C-labeled volatile organic compounds.

Experimental Methodology: Self-Validating Protocol for RT Shift Assessment

To empirically validate the superiority of 2-(13C)Methyl(13C3)propan-2-ol, researchers must employ a self-validating protocol that simultaneously measures the RT of the unlabeled analyte, the deuterated standard, and the 13C standard.

Materials:

  • Analyte: Unlabeled tert-butanol (100 µg/mL in methanol).

  • IS 1: tert-Butanol-d9 (100 µg/mL in methanol).

  • IS 2: 2-(13C)Methyl(13C3)propan-2-ol (100 µg/mL in methanol).

Step-by-Step GC-MS Workflow:

  • Sample Preparation: Prepare a mixed standard containing 10 µg/mL of each compound in a suitable diluent (e.g., water for headspace analysis or directly in methanol for liquid injection).

  • Chromatographic Separation:

    • Column: DB-WAX (30 m × 0.25 mm ID, 0.25 µm film thickness) to ensure adequate retention of polar alcohols.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 40 °C (hold 3 min), ramp at 10 °C/min to 100 °C, then ramp at 25 °C/min to 200 °C (hold 2 min).

  • Mass Spectrometry (SIM Mode):

    • Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Monitor specific quantifier ions to prevent cross-talk based on the loss of a methyl group [M-CH3]+:

      • Unlabeled tert-butanol: m/z 59

      • tert-Butanol-d9: m/z 65

      • 2-(13C)Methyl(13C3)propan-2-ol: m/z 62

  • Data Acquisition & Validation: Overlay the Extracted Ion Chromatograms (EICs). The protocol is self-validating if the peak apex of m/z 62 precisely aligns with m/z 59, while m/z 65 exhibits a distinct leftward shift (earlier elution).

Logical Workflow for IS Selection

G Start Select Internal Standard for tert-Butanol GC-MS D9 tert-Butanol-d9 (Deuterated IS) Start->D9 C13 2-(13C)Methyl(13C3)propan-2-ol (13C-Labeled IS) Start->C13 EffectD9 Shorter C-D Bonds Lower Molar Volume D9->EffectD9 EffectC13 Preserved Bond Length Identical Molar Volume C13->EffectC13 ResultD9 Significant RT Shift Matrix Effect Risk EffectD9->ResultD9 ResultC13 Perfect Co-elution Accurate Quantification EffectC13->ResultC13

Caption: Logical workflow demonstrating the chromatographic causality and outcomes of SIL-IS selection.

Conclusion

While deuterated standards like tert-butanol-d9 are cost-effective, their altered physicochemical properties induce a measurable retention time shift in GC-MS. This shift compromises the fundamental premise of an internal standard: identical behavior to the analyte. By utilizing 2-(13C)Methyl(13C3)propan-2-ol, researchers eliminate the inverse isotope effect, ensuring exact co-elution and safeguarding the scientific integrity of their quantitative assays.

References

  • Doomun, S. N. E., et al. "A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS." Metabolites, 2016. 2

  • Zare, R. N., et al. "High-precision optical measurements of 13C/12C isotope ratios in organic compounds at natural abundance." Proceedings of the National Academy of Sciences, 2009. 1

  • BenchChem Technical Support. "Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds." BenchChem, 2024. 3

Sources

Technical Guide: Purity Cross-Validation of 2-(13C)Methyl(13C3)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of 2-(13C)Methyl(13C3)propan-2-ol purity via qNMR Content Type: Publish Comparison Guide

Quantitative NMR (qNMR) vs. Gas Chromatography (GC-FID)

Executive Summary

In metabolic flux analysis and mechanistic studies, the isotopic purity and chemical purity of tracers like 2-(13C)Methyl(13C3)propan-2-ol (isotopically labeled tert-butanol) are critical. While Gas Chromatography (GC-FID) is the industry standard for volatile alcohols, it frequently overestimates purity by failing to detect non-volatile contaminants (salts, water) and cannot inherently distinguish isotopic enrichment.

This guide details the cross-validation of this specific isotopologue using


C-decoupled 

H qNMR
. This method offers a direct, SI-traceable mass fraction purity that accounts for the unique spectral challenges introduced by high-enrichment

C labeling.

The Analytical Challenge: C-Labeling Effects

The analyte, 2-(13C)Methyl(13C3)propan-2-ol , consists of a central carbon bonded to a hydroxyl group and three methyl groups, where the methyl carbons are


C-enriched.
The "Satellite" Problem in Standard NMR

In a standard


H NMR spectrum, the protons attached to the 

C-labeled methyl groups do not appear as a singlet. Instead, the strong heteronuclear scalar coupling (

) splits the signal into a massive doublet.
  • Consequence: The signal energy is spread over a wide frequency range, lowering the signal-to-noise ratio (S/N) and increasing the risk of overlap with impurities or the internal standard.

  • The Solution:

    
    C-Decoupled 
    
    
    
    H qNMR
    . By applying broadband decoupling (e.g., GARP or WALTZ-16) on the
    
    
    C channel during proton acquisition, the doublet collapses back into a sharp singlet, enabling precise integration.

Methodology Comparison

Method A: C-Decoupled H qNMR (Primary Reference Method)
  • Principle: Measures the absolute mass fraction of the analyte relative to an Internal Standard (IS).

  • Traceability: SI-traceable via NIST/BIPM-validated internal standards.

  • Key Advantage: Detects all protonated impurities (organic solvents, synthesis byproducts) and, by mass balance, accounts for inorganic salts.

Method B: GC-FID (Orthogonal Screening)
  • Principle: Separation based on boiling point and polarity; detection via flame ionization.

  • Key Advantage: High sensitivity for volatile organic impurities (e.g., unlabeled tert-butanol, isobutylene).

  • Limitation: "Blind" to water and inorganic salts; requires response factor correction for accurate mass balance.

Comparative Analysis Data

The following table summarizes a typical cross-validation dataset for a synthesized batch of 2-(13C)Methyl(13C3)propan-2-ol.

Parameter

C-Decoupled

H qNMR
GC-FID (Area %) Implication
Reported Purity 98.4% w/w 99.8% a/a GC overestimates by missing non-volatiles.
Selectivity Absolute (Mass Fraction)Relative (Volatiles only)qNMR is the "True Value".
Water Content Not detected directly (requires KF)Not detectedDiscrepancy (1.4%) likely due to water/salts.
Isotopic Effect Collapsed singlet (with decoupling)No separation of isotopologuesGC cannot verify labeling; NMR confirms structure.
Sample Prep Dissolution in DMSO-

Dilution in MeOH/DCMNMR preserves sample integrity.
Uncertainty (

)


(Precision only)
qNMR uncertainty includes weighing errors.

Experimental Protocols

Protocol A: C-Decoupled H qNMR Workflow

Reagents:

  • Analyte: ~10 mg 2-(13C)Methyl(13C3)propan-2-ol.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Rationale: Non-volatile, distinct singlet at

    
     6.3 ppm, high purity.
    
  • Solvent: DMSO-

    
     (Dry). Rationale: Prevents exchange of hydroxyl protons and minimizes volatility losses.
    

Step-by-Step Procedure:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh ~10 mg of IS and ~10 mg of Analyte directly into the same NMR tube or a mixing vial. Record masses to 5 decimal places.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Cap immediately to prevent evaporation of the volatile tert-butanol derivative.
    
  • Acquisition Parameters (Critical):

    • Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).

    • Nucleus:

      
      H observation w/ 
      
      
      
      C decoupling.[1][2][3]
    • Relaxation Delay (D1):

      
       seconds. Rationale: t-Butyl protons have long T1 relaxation times (approx 2-4s). D1 must be 
      
      
      
      for 99.3% magnetization recovery.
    • Decoupling: GARP or WALTZ-16 on

      
      C channel during acquisition only.
      
    • Scans (NS): 16 or 32 (S/N > 300:1).

    • Spectral Width: 20 ppm (to catch all impurities).

  • Processing:

    • Phase and baseline correction (manual preferred).[4]

    • Integrate the IS singlet (

      
       6.3) and the Analyte singlet (
      
      
      
      ~1.1).
    • Note: Without decoupling, the analyte would be a doublet split by ~128 Hz. With decoupling, it is a sharp singlet.

Protocol B: Reconciliation (Purity Calculation)


Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (IS=2, Analyte=9)
    
  • 
     = Molar Mass (IS=116.07, Analyte=80.15 for labeled form)
    
  • 
     = Mass weighed[4][5]
    
  • 
     = Purity (as decimal)
    

Validation Workflow Diagram

The following diagram illustrates the decision logic for certifying the purity of this labeled compound.

PurityValidation Start Sample: 2-(13C)Methyl(13C3)propan-2-ol qNMR_Step Method A: 13C-Decoupled 1H qNMR (Determine Mass Fraction) Start->qNMR_Step GC_Step Method B: GC-FID (Determine Volatile Purity) Start->GC_Step KF_Step Method C: Karl Fischer (Determine Water Content) Start->KF_Step Compare Compare Results: Is qNMR < GC-FID? qNMR_Step->Compare Absolute % GC_Step->Compare Area % Match Pass: High Purity (Volatiles are main impurity) Compare->Match No (Values close) Mismatch Discrepancy Analysis: Check Salt/Water/Residue Compare->Mismatch Yes (qNMR significantly lower) Calc_Final Calculate Final Purity: qNMR Value (Absolute) Match->Calc_Final Mismatch->KF_Step Verify Water Mismatch->Calc_Final qNMR is definitive

Caption: Logical workflow for reconciling orthogonal data streams. qNMR serves as the primary arbiter for absolute purity, while GC and KF characterize specific impurity classes.

References

  • BIPM (Bureau International des Poids et Mesures). (2023). Internal Standard Reference Data for qNMR. Retrieved from [Link][6]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • NIST (National Institute of Standards and Technology). (2014). Certifying the Purity of Organic Reference Materials by qNMR. Retrieved from [Link]

  • Schoenberger, T. (2012). Determination of the purity of organic reference materials by 1H qNMR. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 5: 13C NMR and Decoupling. Elsevier.

Sources

Mass Shift Verification of 13C Labeled tert-Butyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In quantitative LC-MS/MS bioanalysis, the choice of internal standard (IS) dictates the reliability of your data. While deuterated (


) tert-butyl derivatives are the industry standard due to cost and availability, they suffer from a critical flaw: chromatographic isotope effect , where the deuterium label causes a retention time shift, decoupling the IS from the analyte’s matrix suppression zone.

This guide objectively compares


C-labeled tert-butyl derivatives  against their deuterated counterparts.[1] We provide a validated protocol for verifying the mass shift and isotopic purity of 

C-variants, ensuring they meet the rigorous demands of regulated bioanalysis.
Part 1: Comparative Analysis ( C vs. Deuterium)

The tert-butyl group is a common hydrophobic moiety in pharmaceuticals. When selecting a Stable Isotope Labeled (SIL) IS, the label must remain stable and provide a mass shift distinct from the analyte's natural isotopic envelope.

Table 1: Performance Matrix of Labeled tert-Butyl Derivatives
FeatureDeuterated (

-t-Bu)

C-Labeled (

-t-Bu)
Impact on Data Quality
Mass Shift +9 Da+4 Da

offers wider separation, but +4 Da is sufficient for analytes <1000 Da.
Retention Time Shifts earlier (1-5s)Perfect Co-elution Critical:

C corrects for matrix effects exactly;

may elute in a different suppression zone.
Isotopic Stability High (C-D bond is strong)Absolute (C-C bond)Both are stable, but D can exchange if adjacent to activating groups (e.g., carbonyls).
Fragmentation Risk of scramblingNo scrambling

C maintains label integrity better in complex fragmentation pathways.
Cost LowHigh

C synthesis is more complex, justifying its use only for critical assays.
The "Co-elution" Imperative

The primary argument for


C-labeling is the elimination of the Chromatographic Isotope Effect (CIE) . Deuterium (

H) is slightly less lipophilic than Protium (

H), causing

-labeled compounds to elute slightly earlier than the native analyte in Reversed-Phase LC (RPLC).
  • Result: The IS and Analyte experience different matrix environments (ion suppression/enhancement) at the electrospray source.

  • Solution:

    
    C atoms have virtually identical lipophilicity to 
    
    
    
    C. The
    
    
    C-IS co-elutes perfectly, ensuring it compensates for the exact matrix effects experienced by the analyte.
Part 2: Technical Deep Dive – The tert-Butyl Challenge

A unique risk with tert-butyl derivatives is the fragmentation behavior in MS/MS. The tert-butyl cation (


, m/z 57) is a stable leaving group.

The Risk: If your Selected Reaction Monitoring (SRM) transition relies on losing the tert-butyl group, and your label is on that group, you must track the neutral loss or the fragment itself. If the label is on the core structure but the tert-butyl group is lost, the mass shift is preserved. However, if the label is in the tert-butyl group and that group is ejected as a neutral, the resulting fragment ion may be identical to the unlabeled analyte, causing crosstalk .

Diagram 1: Fragmentation Logic & Label Retention

This diagram illustrates the decision logic for selecting SRM transitions based on label position.

FragmentationPath Molecule Precursor Molecule (R-tBu) Label_Loc Where is the Label? Molecule->Label_Loc Frag_Loss Fragment: Loss of tBu [R]+ Warning INVALID TRANSITION Fragment mass = Native Frag_Loss->Warning Risk: Mass Shift Lost (Crosstalk with Analyte) Frag_Retain Fragment: Retain tBu [R'-tBu]+ Success VALID TRANSITION Fragment mass = Native + Shift Frag_Retain->Success Safe: Mass Shift Preserved Label_Loc->Frag_Loss Label on tBu Group Label_Loc->Frag_Retain Label on Core R

Caption: Logical flow for selecting MS/MS transitions. If the label is within the tert-butyl group, transitions losing this group must be avoided.

Part 3: Mass Shift Verification Protocol

This protocol validates that your


C-labeled derivative has the correct mass shift (M+4 for 

) and contains no significant unlabeled (M+0) impurity, which would bias quantitation.
Experimental Workflow

1. Preparation:

  • Stock Solution: Prepare 1 mg/mL of

    
    C-IS in Methanol.
    
  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Instrument: Q-TOF, Orbitrap, or Triple Quadrupole (Q1 Scan).

2. Data Acquisition:

  • Mode: Q1 Full Scan (Profile Mode preferred).

  • Range: Centered on theoretical mass

    
     10 Da.
    
  • Resolution: >30,000 (if using HRMS) to resolve isotopic fine structure.

3. Analysis Criteria:

  • Mass Accuracy: Observed m/z must be within 5 ppm (HRMS) or 0.1 Da (Unit Res) of theoretical.

  • Isotopic Purity: The abundance of the M+0 peak (unlabeled) must be < 0.5% relative to the M+4 peak.

Diagram 2: Verification Workflow

VerificationFlow Start Start: Synthesized 13C-tBu Derivative Step1 1. Dissolve & Dilute (1 µg/mL in Mobile Phase) Start->Step1 Step2 2. Direct Infusion / LC-MS (Q1 Full Scan) Step1->Step2 Decision1 Check Mass Shift (M+4 detected?) Step2->Decision1 Step3 3. Calculate Isotopic Purity (Intensity M+0 / Intensity M+4) Decision1->Step3 Yes Fail FAIL: Resynthesize / Purify Decision1->Fail No (Wrong Synthesis) Decision2 Is M+0 < 0.5%? Step3->Decision2 Pass PASS: Validated for Bioanalysis Decision2->Pass Yes Decision2->Fail No (Interference Risk)

Caption: Step-by-step decision tree for validating the isotopic purity and mass shift of the internal standard.

Part 4: Data Interpretation & Calculation[2]

When analyzing the spectra, you must calculate the Isotopic Contribution Factor (ICF) .

Theoretical Mass Calculation:

  • Native tert-butyl (

    
    ): 
    
    
    
    Da.
  • 
    -tert-butyl (
    
    
    
    ):
    
    
    Da.
  • Exact Mass Shift: +4.0134 Da.

Purity Calculation:



Acceptance Limit: For regulated bioanalysis (FDA/EMA guidelines), the contribution of the IS to the analyte channel (M+0) should not exceed 5% of the LLOQ response. Ensuring the synthesis yields <0.5% M+0 ensures this requirement is easily met even at high IS concentrations.

References
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Gu, H., et al. (2014). Good practices in using stable isotope-labeled internal standards in LC-MS bioanalysis. Bioanalysis.[2][3][4][5][6]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.[2][6][7] Chromatographia.[2][4][8]

Sources

A Comparative Analysis of the Ionization Efficiency of 13C vs. 12C Isotopologues of Tert-Butanol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Mass Spectrometry and Drug Development

In the landscape of modern analytical chemistry and drug development, stable isotope labeling has become an indispensable tool. The substitution of an atom with its heavier, non-radioactive isotope provides a subtle yet powerful probe into reaction mechanisms, metabolic pathways, and quantitative analysis. While the chemical properties of isotopologues are nearly identical, their physical properties, stemming from the mass difference, can lead to measurable variations in their behavior, particularly in the context of mass spectrometry. This guide provides an in-depth comparison of the ionization efficiency of tert-butanol labeled with carbon-13 (¹³C) versus its natural carbon-12 (¹²C) counterpart under electron ionization (EI) conditions.

The Theoretical Underpinning: A Tale of Two Isotopes

The difference in ionization efficiency between ¹²C and ¹³C-tert-butanol is rooted in the principles of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] This effect arises from the difference in the zero-point vibrational energy (ZPVE) of the chemical bonds involving the different isotopes.

A bond containing a heavier isotope, such as ¹³C, has a lower vibrational frequency and consequently a lower ZPVE compared to a bond with the lighter ¹²C isotope. This means that more energy is required to break a bond containing the heavier isotope. In the context of electron ionization mass spectrometry, the initial step is the removal of an electron from the molecule to form a molecular ion (M⁺•). While this process is highly energetic, the subsequent fragmentation of the molecular ion into smaller daughter ions involves the breaking of chemical bonds.

For a reaction involving bond cleavage in the rate-determining step, the molecule with the lighter isotope will generally react faster.[1] While the initial ionization event may not show a significant primary KIE, the subsequent fragmentation pathways, which are crucial for the appearance of the mass spectrum, are subject to these effects. Therefore, any observed difference in the total ion current or the relative abundance of fragment ions between ¹²C and ¹³C-tert-butanol can be attributed to a kinetic isotope effect.

Experimental Approach to Comparing Ionization Efficiencies

A definitive comparison of the ionization efficiencies of ¹²C and ¹³C-tert-butanol can be achieved through a carefully designed experiment using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. The core of the experiment is to introduce a known quantity of each isotopologue into the mass spectrometer under identical conditions and compare the resulting total ion currents.

Experimental Protocol

1. Sample Preparation:

  • Prepare equimolar solutions of high-purity ¹²C-tert-butanol and single-labeled ¹³C-tert-butanol (e.g., (CH₃)₃¹³COH) in a volatile, inert solvent such as methanol. A typical concentration would be 1 µg/µL.

  • Prepare a mixed standard containing a 1:1 molar ratio of ¹²C and ¹³C-tert-butanol.

2. Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable for separating tert-butanol from the solvent.

    • Injection: 1 µL of each sample solution will be injected in splitless mode to ensure the entire sample enters the column.

    • Temperature Program: An isothermal run at a temperature that provides a sharp, symmetrical peak for tert-butanol is recommended (e.g., 50°C).

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at the standard 70 eV.

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Detection: The detector should be operated in full scan mode to capture all fragment ions.

3. Data Acquisition:

  • Inject the ¹²C-tert-butanol standard and acquire the full scan mass spectrum.

  • Inject the ¹³C-tert-butanol standard and acquire the full scan mass spectrum.

  • Inject the 1:1 mixed standard and acquire the full scan mass spectrum.

  • For each injection, record the total ion chromatogram (TIC).

4. Data Analysis:

  • For the individual standard injections, integrate the area of the tert-butanol peak in the TIC.

  • For the mixed standard injection, extract the ion chromatograms for the molecular ions of ¹²C-tert-butanol (m/z 74) and ¹³C-tert-butanol (m/z 75) and their major fragment ions.

  • Integrate the peak areas for each of these extracted ion chromatograms.

  • Calculate the ratio of the total ion current for ¹³C-tert-butanol to that of ¹²C-tert-butanol.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition & Analysis prep1 Prepare 1 µg/µL ¹²C-tert-butanol gcms Inject 1 µL into GC-MS (EI Source at 70 eV) prep1->gcms prep2 Prepare 1 µg/µL ¹³C-tert-butanol prep2->gcms prep3 Prepare 1:1 Mixture prep3->gcms tic Acquire Total Ion Chromatogram (TIC) gcms->tic spectra Acquire Mass Spectra gcms->spectra integrate Integrate Peak Areas tic->integrate spectra->integrate ratio Calculate Ionization Efficiency Ratio integrate->ratio

Caption: Experimental workflow for comparing the ionization efficiency of ¹²C and ¹³C-tert-butanol.

Expected Results and Data Presentation

Based on the principles of the kinetic isotope effect, it is anticipated that ¹²C-tert-butanol will exhibit a slightly higher ionization efficiency than its ¹³C-labeled counterpart. This is because the C-C and C-H bonds in the ¹²C isotopologue have a higher zero-point energy, making them more susceptible to fragmentation upon ionization. A greater degree of fragmentation can lead to a higher total ion current.

The results of the experimental comparison can be summarized in the following table:

AnalyteMolecular Ion (m/z)Major Fragment Ion (m/z 59)Total Ion Current (TIC Area)Relative Ionization Efficiency (¹³C/¹²C)
¹²C-tert-butanol7459Experimental Value1.00 (Reference)
¹³C-tert-butanol7560Experimental ValueCalculated Value

The most prominent fragment in the EI mass spectrum of tert-butanol is at m/z 59, corresponding to the loss of a methyl group.[2] For ¹³C-tert-butanol (with the label on the tertiary carbon), the corresponding fragment would be at m/z 60. The relative abundance of these fragment ions will be a key indicator of any isotopic effect on the fragmentation pathways.

The ionization and fragmentation process can be visualized as follows:

ionization_fragmentation cluster_12C ¹²C-tert-butanol cluster_13C ¹³C-tert-butanol mol_12C (CH₃)₃¹²COH ion_12C [(CH₃)₃¹²COH]⁺• (m/z 74) mol_12C->ion_12C + e⁻ frag_12C [(CH₃)₂¹²COH]⁺ (m/z 59) ion_12C->frag_12C - •CH₃ mol_13C (CH₃)₃¹³COH ion_13C [(CH₃)₃¹³COH]⁺• (m/z 75) mol_13C->ion_13C + e⁻ frag_13C [(CH₃)₂¹³COH]⁺ (m/z 60) ion_13C->frag_13C - •CH₃

Caption: Ionization and primary fragmentation of ¹²C and ¹³C-tert-butanol.

Conclusion and Implications

The comparison of the ionization efficiency of ¹²C and ¹³C-tert-butanol provides valuable insights for researchers utilizing stable isotope labeling in their work. While the difference in ionization efficiency is expected to be small, it is a factor that should be considered, particularly in quantitative studies where high precision is required. For most qualitative and semi-quantitative applications, the assumption of equal ionization efficiency is likely to be valid. However, for rigorous quantitative assays, especially those employing isotope dilution mass spectrometry, it is crucial to either experimentally determine the relative ionization efficiency or to use a multi-point calibration curve for each isotopologue. Understanding the subtle yet significant impact of isotopic substitution on the behavior of molecules in a mass spectrometer is paramount for ensuring the accuracy and reliability of experimental results.

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A Senior Application Scientist's Guide to Standardizing 13C Measurements with 2-(13C)Methyl(13C3)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental protocol for the use of 2-(13C)Methyl(13C3)propan-2-ol (fully labeled tert-butanol) as an internal standard for quantitative 13C Nuclear Magnetic Resonance (qNMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document offers expert insights into achieving accurate, reproducible, and traceable quantitative data.

The Imperative for Standardization in Quantitative 13C NMR

Quantitative NMR (qNMR) stands as a powerful primary analytical method, offering direct proportionality between a signal's integrated intensity and the number of nuclei it represents.[1][2] While 1H qNMR is widely adopted due to its high sensitivity, its utility can be limited in complex mixtures where signal overlap is prevalent.[3][4]

13C NMR provides a compelling alternative, boasting a chemical shift range approximately twenty times broader than that of 1H NMR, which drastically reduces signal overlap and enhances spectral resolution.[3][5][6] However, the path to accurate quantification using 13C NMR is paved with inherent challenges:

  • Low Natural Abundance: The 13C isotope has a natural abundance of only ~1.1%, leading to significantly lower sensitivity compared to 1H.[3][6][7]

  • Variable Relaxation Times (T1): Different carbon nuclei within a molecule, particularly quaternary carbons, can have vastly different and often long T1 relaxation times. Inadequate relaxation delays between pulses lead to signal saturation and inaccurate integration.[8]

  • The Nuclear Overhauser Effect (NOE): Standard proton-decoupled 13C experiments generate a Nuclear Overhauser Effect, where signal intensities are artificially enhanced to varying, unquantifiable degrees, rendering the data unsuitable for quantification.[3]

To overcome these obstacles and unlock the quantitative power of 13C NMR, the use of a reliable internal standard is not just beneficial—it is essential. An internal standard co-dissolved with the analyte at a precisely known concentration provides a reference against which the analyte's signal can be accurately compared, correcting for variations in experimental conditions.[8][9]

The Ideal Internal Standard: A Profile of Excellence

The selection of an internal standard is a critical decision that directly impacts the quality of quantitative data. The ideal candidate must exhibit a specific set of characteristics:

  • Chemical and Physical Stability: It must be non-volatile and chemically inert, not reacting with the analyte, solvent, or trace impurities.[8]

  • High Purity and Traceability: The standard's purity must be accurately known and ideally traceable to a certified reference material.[1][2]

  • Simplified NMR Spectrum: It should produce one or a few sharp, well-resolved signals to simplify integration and minimize the potential for overlap.[8][10]

  • Strategic Signal Positioning: Its resonances must not overlap with any signals from the analyte or the solvent.[8][10]

  • Solubility: It must be readily soluble in the deuterated solvent used for the analysis.[8]

  • Appropriate Relaxation Times: Excessively long T1 relaxation times are undesirable as they would necessitate impractically long experimental times to ensure full relaxation.[8]

Introducing the Standard: 2-(13C)Methyl(13C3)propan-2-ol

2-(13C)Methyl(13C3)propan-2-ol, a fully 13C-labeled isotopologue of tert-butanol, emerges as a superior internal standard for 13C qNMR. Its molecular structure and properties align remarkably well with the ideal profile.

Chemical Properties:

  • Formula: (¹³CH₃)₃¹³COH

  • Molecular Weight: ~78.10 g/mol (Varies slightly based on exact isotopic enrichment)

  • Form: Liquid at room temperature.

  • Melting Point: 25-26 °C.

  • Boiling Point: 82-83 °C.

  • Isotopic Purity: Commercially available with high isotopic enrichment, often ≥99 atom % 13C.

Due to its molecular symmetry, the 13C NMR spectrum of tert-butanol is exceptionally simple, showing only two distinct signals: one for the three chemically equivalent methyl carbons and one for the quaternary carbon bonded to the hydroxyl group.[11][12] When fully labeled, these two signals are strong, sharp, and reside in predictable regions of the spectrum, making it an excellent quantitative reference.

Comparative Analysis: 2-(13C)Methyl(13C3)propan-2-ol vs. Alternatives

To appreciate the advantages of fully labeled tert-butanol, it is instructive to compare it with other compounds sometimes employed as internal standards in 13C NMR.

Feature2-(13C)Methyl(13C3)propan-2-ol Dimethyl Sulfone (DMSO₂) 1,4-Dioxane Tetramethylsilane (TMS)
13C NMR Signals 2111
Typical Chemical Shift (ppm) ~30 (¹³CH₃), ~67 (¹³C-OH)~40 ppm~67 ppm0 ppm
Isotopic Labeling Required for sensitivity (fully labeled)Can be used unlabeled or labeledCan be used unlabeled or labeledStandard reference (0 ppm), not for quantification
Volatility Low (BP: 82-83 °C)Very Low (BP: 238 °C)Moderate (BP: 101 °C)Very High (BP: 27 °C)
Potential for Overlap Low; two distinct signals in less crowded regions.Low; single peak, but can overlap with some aliphatic carbons.High; signal is in a common region for ether and alcohol carbons.N/A (Defines 0 ppm)
Proton Spectrum Simple (one singlet)Simple (one singlet)Simple (one singlet)Simple (one singlet)
Expert Assessment Excellent. High isotopic enrichment provides a strong signal. Two distinct peaks offer flexibility in avoiding analyte overlap. Low volatility prevents concentration changes.Good. Very stable and non-volatile. Its single peak is useful, but its solubility can be limited in less polar organic solvents.Fair. Prone to signal overlap with many common organic functional groups. Its volatility is also a concern for long experiments.Unsuitable for Quantification. It is the reference standard for chemical shift (0 ppm), not for concentration. Its extreme volatility makes it impossible to weigh accurately.[5][11][13]

This comparison highlights that while simpler molecules exist, the combination of high isotopic enrichment, spectral simplicity, and low volatility makes 2-(13C)Methyl(13C3)propan-2-ol a more robust and reliable choice for rigorous quantitative studies.

Experimental Protocol: A Self-Validating Workflow

This section details a validated protocol for using 2-(13C)Methyl(13C3)propan-2-ol as an internal standard. The causality behind each parameter choice is explained to ensure technical accuracy and reproducibility.

Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: NMR Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte 1. Accurately weigh ~20-50 mg of Analyte (mA) into a vial. weigh_is 2. Accurately weigh ~5-10 mg of Standard (mIS) into the same vial. weigh_analyte->weigh_is Metrological precision is key dissolve 3. Dissolve mixture in ~0.6-0.7 mL of deuterated solvent. weigh_is->dissolve transfer 4. Transfer solution to a 5 mm NMR tube. dissolve->transfer setup 5. Insert sample, lock, and shim the spectrometer. transfer->setup params 6. Set Quantitative Parameters: - Inverse-gated decoupling (NOE suppression) - Relaxation Delay (D1) ≥ 5 * T1(longest) - 90° pulse angle - Sufficient scans for S/N > 250:1 setup->params Crucial for accuracy acquire 7. Acquire 13C Spectrum. params->acquire process 8. Apply Fourier Transform, phase correction, and baseline correction. acquire->process integrate 9. Integrate a well-resolved analyte signal (IA) and a standard signal (IIS). process->integrate calculate 10. Calculate Purity or Concentration using the standard qNMR equation. integrate->calculate Final quantification step

Caption: A validated workflow for 13C qNMR using an internal standard.

Step-by-Step Methodology

Part 1: Sample Preparation (The Foundation of Accuracy)

  • Metrological Weighing (Analyte): Using a calibrated analytical balance, accurately weigh approximately 20-50 mg of the analyte (the exact mass, mA , must be recorded to the highest precision possible) into a clean glass vial.

    • Causality: The accuracy of the final calculated purity or concentration is directly dependent on the accuracy of the initial mass measurements.[1]

  • Metrological Weighing (Internal Standard): To the same vial, add an appropriate amount of 2-(13C)Methyl(13C3)propan-2-ol (e.g., 5-10 mg). Record the exact mass (mIS ) precisely.

    • Causality: Adding the standard to the same vial ensures a homogeneous solution and eliminates volumetric transfer errors. The mass ratio is the critical parameter.

  • Dissolution: Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or swirling.

  • Transfer: Carefully transfer the solution to a high-quality NMR tube.

Part 2: NMR Data Acquisition (Ensuring Quantitative Integrity)

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Set Quantitative Acquisition Parameters: This is the most critical step for ensuring the data is truly quantitative.

    • Pulse Program: Select a pulse program that incorporates inverse-gated proton decoupling .

      • Causality: This technique decouples protons only during the acquisition time, not during the relaxation delay. This effectively suppresses the NOE, ensuring that signal intensities are not artificially enhanced and are directly proportional to the number of nuclei.[3]

    • Relaxation Delay (D1): Set a long relaxation delay. The delay must be at least 5 times the longest T1 relaxation time (5xT1) of any carbon nucleus of interest in both the analyte and the internal standard. For many small molecules, a D1 of 30-60 seconds is a safe starting point.

      • Causality: A sufficiently long delay ensures all nuclei have fully returned to thermal equilibrium before the next pulse. Failure to do so results in T1-weighting and inaccurate integrals, especially for quaternary carbons which have long T1 values.[8]

    • Flip Angle: Use a 90° pulse angle to maximize the signal for each scan.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated. This may require several hours for dilute samples.

  • Acquisition: Start the acquisition.

Part 3: Data Processing and Calculation

  • Standard Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully perform phase correction and baseline correction across the entire spectrum to ensure accurate integration.

  • Integration: Integrate one of the signals from the internal standard (IIS ). Choose the signal that is free from any overlap. Next, integrate a well-resolved, non-overlapping signal from the analyte (IA ).

  • Calculation: Use the following standard equation to calculate the purity of the analyte as a mass fraction (PurityA):

    PurityA = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * PurityIS

    Where:

    • IA, IIS: Integral values for the analyte and internal standard.

    • NA, NIS: Number of carbon nuclei represented by the integrated signal (for a single carbon signal, N=1).

    • MA, MIS: Molecular weights of the analyte and internal standard.

    • mA, mIS: Weighed masses of the analyte and internal standard.

    • PurityIS: The stated purity of the internal standard.

Conclusion: Authoritative Insights for Robust Results

The standardization of 13C measurements is paramount for applications demanding high accuracy, from pharmaceutical quality control to metabolic flux analysis. While the low sensitivity of the 13C nucleus presents challenges, a meticulously planned experiment using a superior internal standard can yield data of the highest metrological quality.

2-(13C)Methyl(13C3)propan-2-ol offers a distinct advantage over many alternatives. Its simple, predictable spectrum, high isotopic enrichment, and favorable physical properties minimize common sources of error like signal overlap and concentration changes due to volatility. By adhering to a validated protocol that emphasizes precise sample preparation and the use of quantitative acquisition parameters—most critically, inverse-gated decoupling and an extended relaxation delay—researchers can harness the full discriminative power of 13C NMR for robust and reliable quantification.

References

  • Bayle, K., Grand, M., Chaintreau, A., Robins, R. J., Fieber, W., Sommer, H., Akoka, S., & Remaud, G. S. (2015). Internal Referencing for ¹³C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 87(15), 7550–7554. [Link]

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  • Wang, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. PMC. [Link]

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  • Alwash, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved February 27, 2026, from [Link]

  • Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. ACS Publications. [Link]

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  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved February 27, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved February 27, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol, a stable, non-radioactive, isotopically labeled form of tert-butanol. Our focus is to deliver field-proven, in-depth technical guidance that ensures the highest standards of laboratory safety. By understanding the causality behind each procedural step, researchers can not only protect themselves but also ensure the integrity of their work.

Foundational Safety Principle: Isotopic Labeling vs. Chemical Hazard

It is critical to understand that the primary hazards associated with 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol are dictated by its parent molecule, tert-butanol (also known as 2-methyl-2-propanol). The incorporation of the stable, non-radioactive carbon-13 (¹³C) isotope does not alter the chemical reactivity, flammability, or toxicity of the compound.[1][] Therefore, all safety protocols and Personal Protective Equipment (PPE) requirements are identical to those for standard, unlabeled tert-butanol.[3] The ¹³C label is a powerful tool for tracing metabolic pathways and other research applications, but it does not introduce radiological hazards.[]

Hazard Assessment: Understanding the Risks of tert-Butanol

A thorough risk assessment is the cornerstone of any laboratory safety plan. Tert-butanol presents a dual-threat profile, encompassing both physical and health hazards that necessitate stringent control measures.

Physical Hazards

The most significant physical hazard is its high flammability.[4][5][6] Tert-butanol is a highly flammable liquid and vapor, with a low flash point of approximately 11°C (52°F).[7][8] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" scenario.[6][9][10]

Furthermore, tert-butanol has a melting point near ambient room temperature (around 25°C or 77°F), meaning it can exist as either a liquid or a flammable solid.[7][8][11] This requires careful consideration during handling, as friction or retained heat can be sufficient to cause ignition in its solid form.[12]

Health Hazards

Exposure to tert-butanol can occur via inhalation, skin contact, eye contact, or ingestion. The primary health risks are summarized below:

Exposure Route Potential Health Effects Supporting Sources
Inhalation Harmful if inhaled. May cause respiratory tract irritation, coughing, and potentially central nervous system (CNS) effects such as drowsiness, dizziness, headache, and nausea.[5][6][9][10][4][5][6][9][10]
Eye Contact Causes serious eye irritation, characterized by redness and pain.[5][6][9][5][6][7][9]
Skin Contact May cause skin irritation.[9][13] Prolonged or repeated contact can lead to drying, cracking, and dermatitis.[10][9][10][13]
Ingestion May be harmful if swallowed, potentially causing gastrointestinal irritation.[7][9][7][9]

Core Protective Measures: Engineering and Administrative Controls

Before selecting PPE, the hierarchy of controls dictates that we first implement more effective measures to minimize hazards at their source.

  • Engineering Controls : The primary line of defense is to handle 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol within a certified chemical fume hood.[14][15] This ensures that flammable and toxic vapors are contained and exhausted safely. The laboratory must be equipped with explosion-proof ventilation and lighting systems.[4][9] Safety showers and eyewash stations must be readily accessible and tested regularly.[9]

  • Administrative Controls : Minimize the quantity of the chemical used in any single experiment.[15] Ensure all containers are clearly labeled with the chemical name, concentration, and appropriate hazard warnings, in compliance with OSHA's Hazard Communication Standard.[16][17] Never work alone when handling this substance.[16]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is contingent on the specific task being performed. The following protocol outlines the minimum requirements.

Mandatory Base-Level PPE (For All Handling Procedures)

This is the minimum required PPE for entering any area where 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol is handled or stored.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are mandatory.[14][18] Ordinary prescription glasses are not a substitute.[18]

  • Body Protection : A laboratory coat must be worn.[19] For handling quantities greater than a few milliliters, a flame-resistant lab coat is strongly recommended.[14][15]

  • Appropriate Attire : Full-length pants and closed-toe, non-perforated shoes are required to protect the skin from potential splashes.[15][19]

Task-Specific PPE Selection

The level of PPE must be escalated based on the potential for exposure.

PPE_Selection_Workflow cluster_0 PPE Selection Logic for 2-(~13~C)Methyl(~13~C_3_)propan-2-ol start Begin Task Assessment q1 Task: Small-scale transfer (<10 mL) inside a fume hood? start->q1 ppe1 Required PPE: - Base-Level PPE - Single Nitrile Gloves q1->ppe1 Yes q2 Task: Large-scale transfer (>10 mL) or potential for splashing? q1->q2 No end_node Proceed with Task ppe1->end_node ppe2 Required PPE: - Base-Level PPE (Flame-Resistant Coat) - Double Nitrile or Neoprene Gloves - Chemical Splash Goggles q2->ppe2 Yes q3 Task: Working outside a fume hood or risk of significant vapor release? q2->q3 No ppe2->end_node ppe3 Required PPE: - All PPE from Level 2 - Face Shield - NIOSH-approved Respirator (Organic Vapor Cartridge) q3->ppe3 Yes q3->end_node No (Re-evaluate task) ppe3->end_node

Caption: PPE selection workflow based on task-specific risks.

  • Hand Protection : For incidental contact, such as small-volume transfers inside a fume hood, single nitrile gloves are generally sufficient.[14][18] For tasks with a higher risk of contact or for handling larger volumes, double-gloving with nitrile gloves or using heavier-duty neoprene gloves is required.[18] Always inspect gloves for any signs of degradation or puncture before use.[18]

  • Enhanced Eye/Face Protection : When performing operations with a significant splash hazard that is not fully contained by the fume hood sash, upgrade from safety glasses to chemical splash goggles.[18] A full-face shield worn over safety goggles is required if there is a risk of explosion or highly energetic splashing.[18][20]

  • Respiratory Protection : All work should be conducted in a fume hood to prevent inhalation exposure.[14][15] In the rare event that a procedure cannot be performed in a fume hood and there is a potential for vapor concentration to exceed exposure limits, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is mandatory.[21] A formal respiratory protection program, including fit testing, is required by OSHA under these circumstances.

Operational Plans: Handling, Spills, and Disposal

A robust safety plan extends beyond PPE to include clear, actionable protocols for the entire lifecycle of the chemical in the lab.

Step-by-Step Handling and Storage Protocol
  • Preparation : Before handling, ensure the work area in the fume hood is clean and uncluttered.[15] Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.[18]

  • Grounding : For transfers between metal containers larger than 4L, use bonding and grounding straps to prevent the buildup of static electricity, which can serve as an ignition source.[9][18][22]

  • Dispensing : Use only spark-proof tools.[6][9] Dispense the minimum amount of chemical needed for the procedure.

  • Heating : Never heat tert-butanol using an open flame. Use a regulated heating mantle, water bath, or sand bath.

  • Storage : After use, ensure the container is tightly sealed.[1][4] Store the container in a designated, labeled flammables cabinet away from oxidizing agents and strong acids.[12][14][23] Do not store on benchtops or in standard refrigerators.[18]

  • Hygiene : After handling is complete and before leaving the laboratory, remove gloves and lab coat and wash hands thoroughly with soap and water.[4][16][19]

Emergency Spill Response
  • Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area.

  • Eliminate Ignition Sources : Turn off all nearby equipment and eliminate any open flames or potential sources of sparks.[6][9]

  • Ventilate : Ensure the fume hood is operating at maximum capacity to ventilate vapors.

  • Don PPE : Wear, at a minimum, double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. A respirator may be necessary for large spills.

  • Containment : For small spills (<100 mL) inside a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pad.[10][13] Do not use combustible materials like paper towels.

  • Cleanup : Use spark-proof tools to carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[6][9]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills : For spills outside a fume hood or larger than 100 mL, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan
  • Segregation : All waste containing 2-(ngcontent-ng-c1768565111="" class="ng-star-inserted">13C)Methyl(13C_3)propan-2-ol, including contaminated absorbents and PPE, must be collected as hazardous waste.

  • Containerization : Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).

  • Disposal : Because the compound is labeled with a stable isotope, no special precautions for radioactivity are needed.[3] The disposal process is identical to that for unlabeled tert-butanol. Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations.[1][14]

References

  • tert-Butanol - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.

  • tert-Butanol - SAFETY DATA SHEET. (2025, January 23). Ing. Petr Švec - PENTA s.r.o.

  • Safety Data Sheet: tert-Butanol. (n.d.). Carl ROTH.

  • SAFETY DATA SHEET: tert-Butanol. (2010, September 7). Fisher Scientific.

  • tert-Butyl alcohol - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.

  • tert-Butyl alcohol. (n.d.). In Wikipedia. Retrieved from

  • ICSC 0114 - tert-BUTANOL. (2021). ILO and WHO.

  • TERT-BUTYL ALCOHOL (TERT-BUTANOL). (2024, April 5). Occupational Safety and Health Administration.

  • Flammable Solids. (2020, May). University of Georgia Research Safety.

  • Flammable Solids Hazards & Risk Minimization - Safe Operating Procedure. (2022, November). University of Nebraska-Lincoln Environmental Health and Safety.

  • tert-Butyl Alcohol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

  • tert-Butanol. (n.d.). PubChem. Retrieved from

  • Protection Against Solids, Liquids, and Gases: A Practical Industrial Safety Guide. (2025, April 29). Safeopedia.

  • Flammable Liquids and Solids. (2016, October 24). The Sarpong Group, UC Berkeley.

  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. (2019, October 17). Moravek, Inc.

  • OSHA Flammable Storage Requirements. (2024, May 6). U.S. Hazmat Storage.

  • Safe use of radioisotopes. (2001, May 15). PubMed.

  • 8.3 Flammable Solids. (n.d.). Cornell University Environment, Health and Safety.

  • Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). (n.d.). Isoflex.

  • How To Store And Dispose Of Radiolabeled Compounds. (2019, January 11). Moravek, Inc.

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: 2-methylpropan-2-ol. (2023, March 27). Chemos GmbH & Co. KG.

  • Chemical Storage Guidelines: Flammable Materials. (n.d.). Oregon OSHA.

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich.

  • CARBON (AMORPHOUS) (13C, 99%) 95% PURE - Safety Data Sheet. (2023, February 24). Cambridge Isotope Laboratories.

  • Safety Data Sheet: 2-Methyl-2-propanol. (n.d.). Carl Roth.

  • Lab Safety. (n.d.). University of California, Santa Barbara - Environmental Health & Safety.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.

  • Safety Data Sheet 2-Propanol. (2016, October 6). Carolina Biological Supply Company.

  • Safety data sheet - 2-Propanol. (2021, May 20). ITW Reagents.

  • The Dos and Don'ts of Chemical Labeling in the Laboratory. (2024, December 31). Lab Manager.

  • Propan-2-ol - SAFETY DATA SHEET. (2009, September 1). Fisher Scientific.

  • Carbon-13 - Stable Isotope. (n.d.). BOC Sciences.

  • Carbon-13 Isotope Enrichment Process by CF4 Distillation. (n.d.). Taiyo Nippon Sanso.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Reactant of Route 2
2-(~13~C)Methyl(~13~C_3_)propan-2-ol

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